Ro 43-5054
Description
Properties
CAS No. |
138107-58-1 |
|---|---|
Molecular Formula |
C24H27N5O7 |
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(3S)-3-[3-[(4-carbamimidoylbenzoyl)amino]propanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H27N5O7/c25-21(26)15-6-8-16(9-7-15)22(33)27-11-10-19(30)28-17(13-20(31)32)23(34)29-18(24(35)36)12-14-4-2-1-3-5-14/h1-9,17-18H,10-13H2,(H3,25,26)(H,27,33)(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t17-,18-/m0/s1 |
InChI Key |
XPXOBWWMCFKOKQ-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N |
Appearance |
Solid powder |
Other CAS No. |
138107-58-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XDF |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(N-(N-(p-amidinobenzoyl)-beta-alanyl)-L-alpha-aspartyl)-3-phenyl-L-alanine p-amidinobenzoyl-beta-alanyl-aspartyl-phenylalanine Ro 43-5054 Ro 435054 Ro-43-5054 |
Origin of Product |
United States |
Foundational & Exploratory
Ro 43-5054: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Ro 43-5054, a potent and selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor.
Chemical Structure and Properties
This compound, with the IUPAC name N-[N-[N-(p-amidinobenzoyl)-β-alanyl]-L-α-aspartyl]-3-phenyl-L-alanine, is a peptidomimetic inhibitor. Its chemical structure and key properties are summarized below.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H27N5O7 | --INVALID-LINK-- |
| Molecular Weight | 497.5 g/mol | --INVALID-LINK-- |
| CAS Number | 138107-58-1 | --INVALID-LINK-- |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of platelet aggregation. It selectively targets the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets, preventing the binding of fibrinogen and thereby blocking the final common pathway of platelet aggregation.
Table 2: Biological Activity of this compound
| Parameter | Value | Conditions | Source |
| IC50 (Platelet Aggregation Inhibition) | 0.06 µM | Human platelet-rich plasma (PRP), ADP-induced | --INVALID-LINK-- |
Glycoprotein IIb/IIIa Signaling Pathway
The GP IIb/IIIa signaling pathway is a critical component of hemostasis and thrombosis. Upon platelet activation by agonists such as ADP, thrombin, or collagen, an "inside-out" signaling cascade leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen. The binding of fibrinogen to activated GP IIb/IIIa receptors on adjacent platelets leads to platelet aggregation. This binding also triggers "outside-in" signaling, which further promotes platelet activation and thrombus stabilization. This compound acts by competitively inhibiting the binding of fibrinogen to the activated GP IIb/IIIa receptor.
Caption: Glycoprotein IIb/IIIa Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for assessing the activity of GP IIb/IIIa inhibitors like this compound.
Platelet Aggregation Inhibition Assay (IC50 Determination)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound on platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
Agonist: Adenosine diphosphate (B83284) (ADP).
-
This compound stock solution.
-
Platelet aggregometer.
-
Pipettes and consumables.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: Pre-warm the PRP samples to 37°C for 10 minutes in the aggregometer cuvettes with a stir bar.
-
Inhibitor Addition: Add varying concentrations of this compound to the PRP samples and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Aggregation Induction: Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).
-
Data Recording: Record the change in light transmission for 5-10 minutes. The maximum aggregation is recorded.
-
IC50 Calculation: Plot the percentage of platelet aggregation inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response.
Caption: Experimental Workflow for Platelet Aggregation Inhibition Assay.
Fibrinogen Binding Assay
This protocol outlines a method to assess the ability of this compound to inhibit the binding of fibrinogen to platelets.
Materials:
-
Washed human platelets.
-
Fluorescently labeled (e.g., FITC) or radiolabeled (e.g., ¹²⁵I) human fibrinogen.
-
Platelet agonist (e.g., ADP or thrombin).
-
This compound stock solution.
-
Flow cytometer or gamma counter.
-
Buffers and reagents.
Procedure:
-
Platelet Preparation: Prepare washed platelets from human blood to remove plasma proteins.
-
Incubation with Inhibitor: Incubate the washed platelets with varying concentrations of this compound at room temperature for a specified time.
-
Platelet Activation: Activate the platelets with an agonist (e.g., ADP) in the presence of Ca²⁺.
-
Fibrinogen Addition: Add labeled fibrinogen to the platelet suspension and incubate to allow binding.
-
Separation of Platelets: Separate the platelets from the unbound fibrinogen by centrifugation through a dense medium (e.g., silicone oil) or by gel filtration.
-
Quantification:
-
For fluorescently labeled fibrinogen, analyze the platelets by flow cytometry to measure the mean fluorescence intensity.
-
For radiolabeled fibrinogen, measure the radioactivity of the platelet pellet using a gamma counter.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific fibrinogen binding.
This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its pharmacokinetic and pharmacodynamic properties is recommended for a comprehensive evaluation.
An In-depth Technical Guide to the Target Receptor of Ro 43-5054
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target of the compound Ro 43-5054, detailing its pharmacological activity, the experimental protocols used for its characterization, and the associated signaling pathways.
Primary Molecular Target of this compound
The principal molecular target of this compound is the platelet glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor , an integrin complex also known as αIIbβ3 .[1] This receptor is predominantly expressed on the surface of platelets and their progenitors.[2][3] this compound is a non-peptide, peptidomimetic antagonist of this receptor, meaning it competitively inhibits the binding of the natural ligand, fibrinogen, to GP IIb/IIIa.[1][4] The blockade of fibrinogen binding prevents platelet aggregation, the final common pathway in the formation of a thrombus, making this compound a potent antiplatelet agent. Its investigation has been relevant in the context of preventing reocclusion after thrombolytic therapy.
Quantitative Pharmacological Data
The inhibitory activity of this compound on its target has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) for the inhibition of platelet aggregation is a key parameter.
| Compound | Assay Type | Agonist | Platelet Source | IC50 Value | Reference |
| This compound | Platelet Aggregation | ADP | Human Platelet-Rich Plasma (PRP) | 0.06 µM | Alig et al., 1992 |
Experimental Protocols
The characterization of this compound as a GP IIb/IIIa antagonist involves several key experimental methodologies.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay is fundamental for determining the functional efficacy of GP IIb/IIIa inhibitors like this compound. The IC50 value cited above was determined using this method.
Objective: To measure the ability of a compound to inhibit agonist-induced platelet aggregation in vitro.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.
-
The upper PRP layer is carefully collected. A portion of the remaining blood is centrifuged at a higher speed (e.g., 2000 x g) to obtain platelet-poor plasma (PPP), which is used as a reference blank (100% light transmission).
-
-
Aggregation Measurement:
-
The assay is performed using a light transmission aggregometer. The instrument measures the amount of light passing through a cuvette containing a platelet suspension.
-
Aliquots of PRP are placed in cuvettes with a stir bar and warmed to 37°C.
-
The baseline light transmission is set using the PRP sample. The 100% transmission is set with the PPP sample.
-
This compound or a vehicle control is pre-incubated with the PRP for a defined period.
-
A platelet agonist, such as Adenosine Diphosphate (ADP), is added to the cuvette to induce aggregation.
-
As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through. This change in light transmission is recorded over time.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of the inhibitor.
-
The IC50 value, the concentration of this compound that inhibits 50% of the maximal aggregation response, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fibrinogen Binding Assay
This assay directly measures the ability of a compound to inhibit the binding of fibrinogen to the GP IIb/IIIa receptor.
Objective: To quantify the inhibition of radiolabeled or fluorescently-labeled fibrinogen binding to activated platelets.
Methodology:
-
Platelet Preparation: Gel-filtered platelets or washed platelets are prepared to remove plasma proteins.
-
Assay Performance:
-
Platelets are activated with an agonist (e.g., ADP or thrombin) in the presence of various concentrations of this compound.
-
Labeled fibrinogen (e.g., ¹²⁵I-fibrinogen) is added to the platelet suspension.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Bound fibrinogen is separated from free fibrinogen by centrifugation through a dense layer (e.g., silicone oil).
-
The radioactivity in the platelet pellet is measured to quantify the amount of bound fibrinogen.
-
-
Data Analysis: The concentration of this compound required to inhibit 50% of specific fibrinogen binding is determined.
Signaling Pathways of the Glycoprotein IIb/IIIa Receptor (Integrin αIIbβ3)
Integrin αIIbβ3 transmits signals bidirectionally across the platelet membrane. "Inside-out" signaling activates the receptor, increasing its affinity for ligands, while "outside-in" signaling is initiated upon ligand binding and leads to downstream platelet responses.
Inside-Out Signaling Pathway
This pathway converts the default low-affinity state of GP IIb/IIIa to a high-affinity state capable of binding fibrinogen.
Caption: Inside-Out Signaling Pathway for Integrin αIIbβ3 Activation.
Outside-In Signaling Pathway
Once activated, ligand binding and clustering of GP IIb/IIIa initiate downstream signaling cascades that lead to platelet spreading, clot retraction, and stabilization of the thrombus. This compound, by blocking ligand binding, prevents the initiation of this pathway.
Caption: Outside-In Signaling Pathway following Ligand Binding to Integrin αIIbβ3.
References
Ro 43-5054: A Technical Overview of a Potent Glycoprotein IIb-IIIa Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ro 43-5054, a peptidomimetic antagonist of the glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) receptor. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Introduction to this compound and Glycoprotein IIb-IIIa
The glycoprotein IIb-IIIa receptor (integrin αIIbβ3) is a key mediator of platelet aggregation.[1] Upon platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen, the GPIIb-IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[2] This binding facilitates the cross-linking of platelets, a critical step in thrombus formation.[2] Consequently, antagonism of the GPIIb-IIIa receptor is a well-established therapeutic strategy for the prevention and treatment of thrombotic diseases.[3]
This compound, N-[N-[N-(p-amidinobenzoyl)-beta-alanyl]-L-alpha-aspartyl]-3-phenyl-L-alanine, is a potent and highly selective, non-peptide antagonist of the GPIIb-IIIa receptor.[4] Its development represented a significant step in the pursuit of small-molecule inhibitors of this critical platelet receptor.
Mechanism of Action
This compound functions as a competitive inhibitor of fibrinogen binding to the activated GPIIb-IIIa receptor. By occupying the receptor's binding site, it sterically hinders the interaction with fibrinogen and other ligands, thereby preventing platelet aggregation. Studies have shown that this compound can induce conformational changes in the GPIIb-IIIa receptor, a characteristic that has been explored in structure-activity relationship studies of GPIIb-IIIa antagonists.
Quantitative Data: In Vitro Potency
The following tables summarize the available quantitative data on the in vitro potency of this compound.
Table 1: Inhibitory Potency (IC50) of this compound on Platelet Aggregation
| Agonist | Species | Platelet Source | IC50 (µM) | Reference |
| ADP | Human | Platelet-Rich Plasma (PRP) | 0.06 | |
| Not Specified | Not Specified | Not Specified | 0.03 |
Table 2: Comparative Inhibitory Potency (IC50) of GPIIb-IIIa Antagonists
| Compound | Agonist (Concentration) | Platelet Source | IC50 (nM) | Reference |
| This compound | ADP | Human PRP | 60 | |
| Tirofiban | ADP (10 µM) | Gel-filtered platelets | 9 | |
| Lamifiban (Ro 44-9883) | ADP (10 µM) | Not Specified | 25 | |
| MK-383 | ADP (3.4 µmol/L) | Human PRP | 39 ± 4 | |
| MK-383 | Collagen (2 µg/mL) | Human PRP | 66 ± 8 |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a representative method for determining the IC50 of a GPIIb-IIIa antagonist.
Objective: To measure the concentration-dependent inhibition of agonist-induced platelet aggregation by this compound in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate.
-
Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin receptor activating peptide (TRAP).
-
This compound stock solution and serial dilutions.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Assay Performance:
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
Place a cuvette with PRP in the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
-
Add varying concentrations of this compound to the PRP and incubate for a defined period (e.g., 2-5 minutes).
-
Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to initiate aggregation.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage of inhibition relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Flow Cytometry for GPIIb-IIIa Receptor Occupancy and Activation
This protocol provides a general framework for assessing the binding of this compound to GPIIb-IIIa and its effect on receptor conformation.
Objective: To quantify the occupancy of GPIIb-IIIa receptors by this compound and to assess the activation state of the receptor.
Materials:
-
Freshly drawn whole blood or PRP.
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-CD41/CD61 (to identify platelets).
-
PAC-1 (binds to the activated conformation of GPIIb-IIIa).
-
A fluorescently labeled ligand for GPIIb-IIIa (e.g., labeled fibrinogen) or a competing antibody.
-
-
This compound.
-
Platelet agonists (e.g., ADP, TRAP).
-
Fixation and permeabilization buffers (if required).
-
Flow cytometer.
Procedure:
-
Sample Preparation:
-
Dilute whole blood or PRP in a suitable buffer.
-
Add varying concentrations of this compound and incubate.
-
-
Receptor Occupancy:
-
Add a saturating concentration of a fluorescently labeled antibody that competes with this compound for binding to GPIIb-IIIa.
-
Incubate, wash, and resuspend the platelets.
-
Analyze the fluorescence intensity using a flow cytometer. A decrease in fluorescence intensity in the presence of this compound indicates receptor occupancy.
-
-
Activation State Analysis:
-
To separate aliquots of the prepared platelet samples, add a platelet agonist.
-
Add the fluorochrome-conjugated PAC-1 antibody.
-
Incubate, and then fix the platelets if necessary.
-
Analyze the samples on a flow cytometer to quantify the percentage of PAC-1 positive platelets, which represents the proportion of platelets with activated GPIIb-IIIa.
-
-
Data Analysis:
-
Gate on the platelet population based on forward and side scatter and/or CD41/CD61 expression.
-
Quantify the mean fluorescence intensity or the percentage of positive cells for each condition.
-
In Vivo Canine Model of Carotid Artery Thrombosis
This is a representative protocol for evaluating the antithrombotic efficacy of this compound in a large animal model.
Objective: To assess the ability of this compound to prevent or reduce the formation of an occlusive thrombus in the carotid artery of dogs.
Materials:
-
Anesthetized mongrel dogs.
-
Surgical instruments for exposing the carotid artery.
-
Doppler flow probe.
-
Anodal electrode for electrolytic injury.
-
This compound formulation for intravenous or oral administration.
Procedure:
-
Surgical Preparation:
-
Anesthetize the dog and expose a section of the common carotid artery.
-
Place a Doppler flow probe to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound (or vehicle control) via the desired route (e.g., intravenous infusion or oral gavage).
-
-
Thrombus Induction:
-
Induce endothelial injury by applying a low electrical current to the arterial wall using an anodal electrode. This initiates the formation of a platelet-rich thrombus.
-
-
Monitoring and Endpoint Measurement:
-
Continuously monitor carotid artery blood flow. The primary endpoint is often the time to complete occlusion or the frequency of occlusive events.
-
At the end of the experiment, the thrombotic segment of the artery can be excised and the thrombus weight determined.
-
-
Ex Vivo Platelet Aggregation:
-
Blood samples can be drawn at various time points to assess ex vivo platelet aggregation in response to different agonists, providing a measure of the systemic antiplatelet effect of this compound.
-
Signaling Pathways and Experimental Workflows
Glycoprotein IIb-IIIa Signaling Pathway
The activation of the GPIIb-IIIa receptor is a tightly regulated process involving "inside-out" signaling, where intracellular signals lead to a conformational change in the receptor's extracellular domain. The binding of talin and kindlin to the cytoplasmic tail of the β3 subunit is a critical final step in this process. Upon ligand binding, "outside-in" signaling is initiated, leading to further platelet activation and stabilization of the thrombus.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for the preclinical evaluation of a GPIIb-IIIa antagonist like this compound.
Conclusion
This compound is a well-characterized, potent, and selective small-molecule antagonist of the glycoprotein IIb-IIIa receptor. Its ability to effectively inhibit platelet aggregation has been demonstrated in a variety of in vitro and in vivo models. This technical guide provides a foundational understanding of its pharmacological profile and the experimental methodologies used for its evaluation, serving as a valuable resource for professionals in the field of antithrombotic drug discovery and development. Further research to delineate its effects with a broader range of agonists and in different species would provide a more complete picture of its therapeutic potential.
References
The Discovery of Ro 43-5054: A Technical Guide to a Potent Peptidomimetic Inhibitor of Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and characterization of Ro 43-5054, a potent and selective peptidomimetic inhibitor of the platelet glycoprotein (B1211001) IIb-IIIa (GP IIb/IIIa) receptor. This document provides a comprehensive overview of its mechanism of action, quantitative biological data, and detailed experimental protocols for key assays, serving as a valuable resource for researchers in the fields of thrombosis, hemostasis, and drug development.
Introduction: From Natural Ligand to Potent Mimetic
The development of this compound emerged from the understanding of the crucial role of the GP IIb/IIIa receptor in the final common pathway of platelet aggregation. The natural ligand for this receptor, fibrinogen, contains the Arg-Gly-Asp (RGD) recognition sequence, which mediates its binding and subsequent cross-linking of platelets. The tetrapeptide H-Arg-Gly-Asp-Ser-OH (RGDS) served as the lead compound for the development of synthetic antagonists.[1][2] Through systematic structure-activity relationship (SAR) studies, researchers aimed to create smaller, more stable, and more potent molecules that could mimic the RGD sequence and block fibrinogen binding. This effort culminated in the synthesis of N-[N-[N-(p-amidinobenzoyl)-beta-alanyl]-L-alpha-aspartyl]-3-phenyl-L-alanine, designated as this compound.[1] This non-peptide, low molecular weight compound demonstrated significantly enhanced potency and selectivity compared to its peptide predecessors.[3]
Mechanism of Action: Targeting the Final Step of Platelet Aggregation
This compound functions as a competitive antagonist of the GP IIb/IIIa receptor.[2] By binding to the receptor, it directly blocks the interaction of fibrinogen and other ligands, such as von Willebrand factor, fibronectin, and vitronectin, which all share the RGD recognition motif. This inhibition of ligand binding prevents the formation of platelet aggregates, a critical step in thrombus formation.
The GP IIb/IIIa receptor signaling is a bidirectional process:
-
Inside-Out Signaling: Platelet activation by agonists like ADP, thrombin, or collagen triggers intracellular signaling cascades that lead to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for ligands.
-
Outside-In Signaling: Ligand binding to the activated GP IIb/IIIa receptor initiates further intracellular signals that lead to platelet spreading, clot retraction, and stabilization of the thrombus.
This compound, by blocking the ligand-binding step, effectively disrupts this entire signaling cascade, thereby potently inhibiting platelet aggregation.
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data available for this compound.
| Compound | Assay | Agonist | System | IC50 (µM) | Reference |
| This compound | Platelet Aggregation Inhibition | ADP | Human Platelet-Rich Plasma (PRP) | 0.06 | |
| RGDS | Platelet Aggregation Inhibition | ADP | Human Platelet-Rich Plasma (PRP) | ~60 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard laboratory procedures that would have been employed during its discovery and evaluation.
Preparation of Human Platelet-Rich Plasma (PRP)
Objective: To isolate platelets from whole blood for use in aggregation assays.
Materials:
-
Human whole blood
-
Anticoagulant solution (e.g., 3.2% sodium citrate)
-
Polypropylene (B1209903) centrifuge tubes
-
Pipettes
-
Centrifuge
Protocol:
-
Collect human whole blood by venipuncture into tubes containing 1/10 volume of 3.2% sodium citrate.
-
Gently mix the blood by inversion to ensure proper anticoagulation.
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP), using a polypropylene pipette, avoiding the buffy coat (the thin white layer of leukocytes).
-
Store the PRP at room temperature in a capped polypropylene tube. Assays should be performed within 4 hours of blood collection.
-
To obtain platelet-poor plasma (PPP) for use as a reference in aggregometry, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The supernatant is the PPP.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of this compound to inhibit agonist-induced platelet aggregation.
Materials:
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
-
Human PRP
-
Human PPP
-
Agonist solution (e.g., Adenosine Diphosphate - ADP)
-
This compound solution at various concentrations
-
Saline (0.9% NaCl)
Protocol:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.
-
Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 5 minutes.
-
Add a small volume (e.g., 50 µL) of the this compound solution at the desired final concentration (or saline for the control) to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring.
-
Initiate the recording of light transmission.
-
Add a specific concentration of the agonist (e.g., ADP to a final concentration of 5-10 µM) to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until a maximal aggregation response is observed.
-
The percentage of aggregation is calculated based on the change in light transmission relative to the 0% (PRP) and 100% (PPP) standards.
-
To determine the IC50 value, perform the assay with a range of this compound concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fibrinogen Binding Assay (Flow Cytometry)
Objective: To quantify the inhibition of fibrinogen binding to activated platelets by this compound.
Materials:
-
Flow cytometer
-
Human PRP or washed platelets
-
Platelet activation agonist (e.g., ADP)
-
Fluorescently labeled fibrinogen (e.g., FITC-fibrinogen) or a fluorescently labeled anti-fibrinogen antibody
-
This compound solution at various concentrations
-
Binding buffer (e.g., Tyrode's buffer with Ca2+ and Mg2+)
-
Fixation solution (e.g., 1% paraformaldehyde)
Protocol:
-
Prepare a suspension of platelets (either in PRP or washed platelet buffer) at a suitable concentration (e.g., 2 x 10^8 platelets/mL).
-
In a series of tubes, pre-incubate the platelet suspension with various concentrations of this compound or buffer (for control) for a defined period at room temperature.
-
Add the platelet agonist (e.g., ADP) to each tube to activate the platelets.
-
Immediately add the fluorescently labeled fibrinogen or anti-fibrinogen antibody to the tubes.
-
Incubate the mixture for a specific time (e.g., 15-30 minutes) at room temperature in the dark to allow for fibrinogen binding.
-
Stop the reaction by adding an excess of cold binding buffer or by fixation with paraformaldehyde.
-
Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the platelet population, which corresponds to the amount of bound fibrinogen.
-
Calculate the percentage of inhibition of fibrinogen binding for each concentration of this compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: GP IIb/IIIa signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
The discovery of this compound represents a significant advancement in the development of small molecule antagonists of the GP IIb/IIIa receptor. By moving from a natural peptide lead to a potent and selective peptidomimetic, researchers were able to create a compound with enhanced therapeutic potential for the prevention and treatment of thrombotic diseases. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for scientists and researchers working in this critical area of drug discovery.
References
The Pharmacology of Ro 43-5054: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 43-5054 is a potent and highly selective, non-peptidic antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1][2] As a key mediator in the final common pathway of platelet aggregation, the GPIIb/IIIa receptor represents a critical target for anti-thrombotic therapies. This compound, a peptidomimetic of the Arg-Gly-Asp (RGD) sequence, effectively blocks the binding of fibrinogen to this receptor, thereby inhibiting platelet aggregation and thrombus formation.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative biological activity, and detailed experimental protocols for its characterization.
Introduction
Platelet aggregation is a fundamental process in hemostasis, but its dysregulation can lead to pathological thrombosis, underlying acute coronary syndromes, stroke, and other cardiovascular diseases. The GPIIb/IIIa receptor, a heterodimeric protein on the platelet surface, plays a pivotal role in this process. Upon platelet activation by various agonists (e.g., ADP, thrombin, collagen), the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen with high affinity. Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate.
This compound was developed as a synthetic, small molecule inhibitor designed to mimic the RGD recognition motif of fibrinogen.[2] Its high affinity and selectivity for the GPIIb/IIIa receptor make it a valuable tool for studying platelet biology and a potential candidate for antithrombotic therapy.
Mechanism of Action
This compound exerts its antiplatelet effect through competitive antagonism of the GPIIb/IIIa receptor. By binding to the receptor, it prevents the attachment of fibrinogen and other ligands containing the RGD sequence, thereby inhibiting the cross-linking of platelets and the formation of a stable thrombus.
Furthermore, the binding of this compound to the GPIIb/IIIa receptor has been shown to induce conformational changes in the receptor, leading to the expression of Ligand-Induced Binding Sites (LIBS). This phenomenon is a characteristic feature of many GPIIb/IIIa antagonists and can be used to study the receptor's activation state.
Signaling Pathway of Platelet Aggregation Inhibition by this compound
Quantitative Data
The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Agonist | Value | Reference |
| IC50 | Human | Platelet Aggregation (PRP) | ADP | 0.06 µM | [1] |
PRP: Platelet-Rich Plasma
Table 2: In Vivo Activity of this compound
| Species | Model | Dosing Regimen | Effect | Reference |
| Canine | Coronary Thrombolysis | 2 to 10 µg/kg/min (infusion) | Abolished platelet aggregation in response to U46619 and ADP ex vivo. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human blood collected in 3.2% sodium citrate.
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
This compound stock solution.
-
Saline or appropriate vehicle control.
-
Light Transmission Aggregometer.
-
Centrifuge.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Assay Performance:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.
-
Pipette a defined volume of PRP into an aggregometer cuvette with a magnetic stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
IC50 values are calculated by plotting the percentage of inhibition against the concentration of this compound.
-
Experimental Workflow: In Vitro Platelet Aggregation Assay
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Buy 3-ethyl-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone (EVT-4709267) [evitachem.com]
Unveiling the Binding Dynamics of Ro 43-5054 with Integrin αIIbβ3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding affinity and interaction between the non-peptidic antagonist, Ro 43-5054, and the platelet integrin receptor, αIIbβ3. This document consolidates key quantitative data, details established experimental methodologies, and visualizes the intricate signaling pathways governed by this critical interaction.
Core Topic: this compound's Antagonism of Integrin αIIbβ3
Integrin αIIbβ3, also known as glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), is a key receptor on the surface of platelets. Its activation and subsequent binding to ligands, most notably fibrinogen, is the final common pathway for platelet aggregation and thrombus formation. Consequently, antagonism of this receptor is a significant therapeutic strategy for the prevention and treatment of thrombotic diseases. This compound is a potent and selective small molecule inhibitor of this interaction.
Quantitative Binding Affinity Data
The inhibitory potency of this compound on the binding of fibrinogen to integrin αIIbβ3 has been quantified through various in vitro assays. The following table summarizes the key binding affinity data.
| Parameter | Value | Description |
| IC50 | 17.2 nM | The half maximal inhibitory concentration of this compound required to block the interaction between integrin αIIbβ3 and its ligand, fibrinogen[1]. |
Experimental Protocols
The determination of the binding affinity and functional inhibition of integrin αIIbβ3 by this compound relies on a variety of robust experimental protocols. These methodologies are crucial for the characterization of αIIbβ3 antagonists in both academic research and pharmaceutical development.
Competitive Solid-Phase Binding Assay
This assay quantifies the ability of a compound to compete with a labeled ligand for binding to purified and immobilized integrin αIIbβ3.
Methodology:
-
Plate Coating: Purified human integrin αIIbβ3 is diluted in a suitable buffer (e.g., Tris-HCl with NaCl, MgCl₂, and CaCl₂) and incubated in 96-well microtiter plates overnight at 4°C to allow for immobilization.
-
Blocking: The remaining protein-binding sites on the plate surface are blocked by incubating with a blocking buffer, typically containing bovine serum albumin (BSA), for 1-2 hours at room temperature.
-
Competition Reaction: A constant concentration of a labeled ligand (e.g., biotinylated fibrinogen or a labeled RGD-containing peptide) is mixed with serial dilutions of the test compound (this compound) in a binding buffer.
-
Incubation: The mixture of labeled ligand and inhibitor is added to the αIIbβ3-coated wells and incubated for a defined period (e.g., 2-3 hours) at room temperature to allow for competitive binding to reach equilibrium.
-
Washing: The plates are washed multiple times with a wash buffer to remove unbound reagents.
-
Detection: For a biotinylated ligand, a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase) is added and incubated. After another wash step, a substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured using a plate reader.
-
Data Analysis: The signal is inversely proportional to the binding of the unlabeled inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Flow Cytometry-Based Fibrinogen/PAC-1 Binding Inhibition Assay
This cell-based assay measures the inhibition of ligand binding to αIIbβ3 on the surface of platelets or αIIbβ3-expressing cell lines (e.g., CHO cells).
Methodology:
-
Cell Preparation: Platelet-rich plasma (PRP) is obtained from whole blood, or cultured cells expressing αIIbβ3 are harvested and washed. The cells are resuspended in a suitable buffer (e.g., Tyrode's buffer).
-
Inhibitor Incubation: The cell suspension is pre-incubated with varying concentrations of this compound for a short period.
-
Agonist Stimulation (for platelets): Platelets are stimulated with an agonist such as ADP or thrombin to induce a conformational change in αIIbβ3 to its high-affinity state.
-
Ligand Addition: A fluorescently labeled ligand, such as Alexa Fluor-conjugated fibrinogen or the activation-specific monoclonal antibody PAC-1 conjugated to a fluorophore, is added to the cell suspension.
-
Incubation: The mixture is incubated, typically at room temperature and protected from light, to allow for ligand binding.
-
Fixation (optional): The reaction can be stopped and the cells fixed with paraformaldehyde.
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The geometric mean fluorescence intensity (MFI) is determined for each inhibitor concentration.
-
Data Analysis: The MFI values are used to calculate the percentage of inhibition of ligand binding at each concentration of this compound. The IC₅₀ is then calculated from a dose-response curve. This compound is also used as a control to define non-specific binding.
Signaling Pathways and Experimental Workflows
The interaction of this compound with integrin αIIbβ3 directly impacts the bidirectional signaling of this receptor, which is fundamental to platelet function.
Integrin αIIbβ3 "Inside-Out" Signaling
"Inside-out" signaling refers to the intracellular signaling cascades that lead to the activation of integrin αIIbβ3, transitioning it from a low-affinity to a high-affinity state for its ligands. This process is initiated by platelet agonists.
Caption: "Inside-Out" signaling pathway leading to integrin αIIbβ3 activation.
Integrin αIIbβ3 "Outside-In" Signaling and its Inhibition by this compound
"Outside-in" signaling is initiated by the binding of ligands like fibrinogen to the activated integrin αIIbβ3. This triggers a cascade of intracellular events leading to platelet spreading, clot retraction, and stabilization of the thrombus. This compound, by blocking ligand binding, effectively inhibits this entire downstream signaling cascade.
Caption: "Outside-In" signaling inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical workflow for evaluating the inhibitory effect of this compound on integrin αIIbβ3-mediated platelet function.
Caption: Workflow for evaluating this compound's inhibitory effect.
This guide provides a foundational understanding of the interaction between this compound and integrin αIIbβ3, offering valuable insights for researchers and professionals in the field of thrombosis and hemostasis. The detailed protocols and visual representations of signaling pathways serve as a practical resource for experimental design and data interpretation.
References
Ro 43-5054 and the Induction of Ligand-Induced Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic peptidomimetic Ro 43-5054 and its significant role in inducing Ligand-Induced Binding Sites (LIBS) on the platelet integrin receptor αIIbβ3 (also known as GPIIb/IIIa). This compound is a potent and highly selective antagonist of the αIIbβ3 receptor, a key player in platelet aggregation and thrombus formation. By binding to this receptor, this compound not only blocks the binding of natural ligands like fibrinogen but also elicits profound conformational changes, leading to the exposure of previously cryptic epitopes—the LIBS. This guide will detail the mechanism of action of this compound, present available quantitative data on its effects, provide detailed experimental protocols for studying LIBS induction, and visualize the associated pathways and workflows.
Introduction to this compound and Ligand-Induced Binding Sites (LIBS)
The platelet integrin αIIbβ3 is a crucial receptor in hemostasis and thrombosis. In its resting state, it exhibits a low affinity for its primary ligand, fibrinogen. Upon platelet activation by agonists such as ADP or thrombin, the receptor undergoes a conformational change to a high-affinity state, enabling it to bind fibrinogen and mediate platelet aggregation.
Certain synthetic antagonists, including the non-peptide peptidomimetic this compound, have been developed to target this receptor. While their primary design is to inhibit fibrinogen binding and thus prevent thrombosis, these antagonists can also induce a conformational state in αIIbβ3 that mimics the ligand-bound state. This induced conformation exposes new epitopes on the receptor surface, termed Ligand-Induced Binding Sites (LIBS). The expression of LIBS can be detected by specific monoclonal antibodies and serves as a marker for the conformational changes in the integrin.
This compound is a low molecular weight, noncyclic inhibitor that has demonstrated high potency and selectivity for the GPIIb/IIIa receptor.[1] Its ability to induce LIBS has made it a valuable tool for researchers studying the intricacies of integrin activation and signaling.
Mechanism of Action
This compound acts as a competitive antagonist at the fibrinogen binding site on the αIIbβ3 integrin. Its binding to the receptor, even in the absence of platelet agonists, triggers a shift in the conformation of the integrin from a resting (bent) to an activated (extended) state. This conformational change is characterized by the exposure of LIBS epitopes. The monoclonal antibody D3GP3 is frequently used to detect a specific LIBS epitope that becomes accessible upon the binding of this compound or natural ligands. The interaction of this compound with the αIIbβ3 receptor and the subsequent exposure of LIBS is a reversible process on intact platelets.
Diagram: Mechanism of this compound-Induced LIBS Expression
Caption: this compound binds to resting αIIbβ3, inducing a conformational change that exposes LIBS, which can then be detected by specific antibodies.
Quantitative Data
While a specific IC50 value for this compound in inhibiting fibrinogen binding is not consistently reported across the literature, its high potency is well-documented. One study highlights that this compound is approximately three orders of magnitude more potent than the standard RGD-containing peptide (RGDS) in inhibiting fibrinogen binding to purified GPIIb-IIIa.[1]
| Compound | Target | Potency/Activity | Effect |
| This compound | Integrin αIIbβ3 (GPIIb/IIIa) | ~1000x more potent than RGDS in inhibiting fibrinogen binding.[1] | Selective antagonist, induces LIBS expression.[1] |
| RGDS Peptide | Integrin αIIbβ3 | Baseline | Inhibits fibrinogen binding, induces LIBS. |
| Lamifiban (Ro 44-9883) | Integrin αIIbβ3 | IC50 of 25 nM for inhibiting ADP-induced platelet aggregation. | Does not induce LIBS. |
Experimental Protocols
The induction of LIBS by this compound is most commonly investigated using flow cytometry. The following are detailed methodologies for key experiments.
Platelet Preparation for Flow Cytometry
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate (B86180) or ACD).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma.
-
Washed Platelets (Optional): For some assays, platelets can be washed to remove plasma proteins. Acidify the PRP with ACD, centrifuge at a higher speed (e.g., 800 x g) for 10 minutes, and resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
Flow Cytometry Assay for LIBS Induction
This protocol describes the detection of LIBS expression on platelets using the D3GP3 antibody following treatment with this compound.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
This compound stock solution (in a suitable solvent like DMSO, diluted in buffer for use)
-
Anti-LIBS monoclonal antibody (e.g., D3GP3), FITC-conjugated
-
Isotype control antibody, FITC-conjugated
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Flow cytometer
Procedure:
-
Platelet Incubation: Aliquot 50 µL of PRP or washed platelets into flow cytometry tubes.
-
This compound Treatment: Add varying concentrations of this compound to the platelet suspensions. Include a vehicle control (buffer with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the samples for 15-30 minutes at room temperature in the dark.
-
Antibody Staining: Add a saturating concentration of FITC-conjugated D3GP3 antibody or the isotype control antibody to the respective tubes.
-
Incubation: Incubate for another 20-30 minutes at room temperature in the dark.
-
Washing (Optional): Add 1 mL of PBS to each tube, centrifuge at a low speed, and resuspend the platelet pellet in 500 µL of PBS. This step can reduce background fluorescence.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on their forward and side scatter characteristics. Record the mean fluorescence intensity (MFI) of the FITC signal for each sample.
Diagram: Experimental Workflow for LIBS Detection by Flow Cytometry
Caption: A typical workflow for quantifying this compound-induced LIBS expression on platelets using flow cytometry.
Signaling Pathways
The induction of LIBS by this compound is a direct consequence of its binding to the αIIbβ3 integrin and does not necessarily involve the classical inside-out signaling pathways that are triggered by platelet agonists. However, the conformational change induced by this compound can be considered a form of "outside-in" signaling initiation, as it alters the receptor's structure in a way that can be recognized by other molecules.
Diagram: Simplified Integrin Signaling Context
Caption: Simplified diagram showing the context of this compound-induced conformational change in relation to canonical integrin signaling pathways.
Conclusion
This compound is a powerful pharmacological tool for studying the conformational dynamics of the platelet integrin αIIbβ3. Its ability to potently and selectively induce the expression of Ligand-Induced Binding Sites provides a valuable method for investigating the allosteric regulation of this critical receptor. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals aiming to explore the intricate mechanisms of integrin function and to develop novel antiplatelet therapies. The continued study of compounds like this compound will undoubtedly shed further light on the complex interplay between receptor conformation, ligand binding, and cellular signaling.
References
Ro 43-5054 and Its Interplay with Platelet Activation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ro 43-5054, a peptidomimetic antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. It delves into the intricate mechanisms by which this compound modulates platelet activation pathways, with a particular focus on its distinct effects on "inside-out" and "outside-in" signaling. This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the complex signaling cascades using Graphviz diagrams. The information presented is intended to be a valuable resource for researchers and professionals involved in the fields of thrombosis, hemostasis, and the development of antiplatelet therapies.
Introduction to this compound
This compound is a potent and selective, non-peptide antagonist of the platelet GPIIb/IIIa receptor, also known as integrin αIIbβ3[1][2]. The GPIIb/IIIa receptor is the final common pathway for platelet aggregation, mediating the binding of fibrinogen and von Willebrand factor (vWF) to facilitate the cross-linking of platelets and the formation of a thrombus[3]. By competitively inhibiting this interaction, this compound effectively blocks platelet aggregation induced by a variety of agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin[4][5].
A distinguishing feature of this compound is its ability to induce Ligand-Induced Binding Sites (LIBS) on the GPIIb/IIIa receptor. This conformational change has significant implications for the receptor's signaling capacity, particularly in the context of "outside-in" signaling, a process that governs post-adhesion events such as platelet spreading and clot retraction.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various in vitro studies. The following tables summarize the available data on its efficacy in inhibiting platelet aggregation induced by different agonists.
| Agonist | Species | Assay System | IC50 (µM) | Reference |
| ADP | Human | Platelet-Rich Plasma (PRP) | 0.06 | |
| ADP | Human | Platelet-Rich Plasma (PRP) | ~0.03 |
| Agonist | Species | Assay System | Concentration of this compound | % Inhibition | Reference |
| Collagen | Human | Platelet-Rich Plasma (PRP) | Not Specified | Significant Inhibition | |
| Thrombin | Human | Platelet-Rich Plasma (PRP) | Not Specified | Significant Inhibition |
Platelet Activation Pathways and the Role of this compound
Platelet activation is a complex process governed by bidirectional signaling through the GPIIb/IIIa receptor, categorized as "inside-out" and "outside-in" signaling.
Inside-Out Signaling: Priming the Receptor
"Inside-out" signaling refers to the intracellular signaling cascades initiated by platelet agonists (e.g., ADP, thrombin, collagen) that lead to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for ligands like fibrinogen.
-
Mechanism: Agonist binding to their respective receptors (e.g., P2Y1/P2Y12 for ADP, PAR1/PAR4 for thrombin) triggers a cascade involving G-proteins, phospholipase C (PLC), and protein kinase C (PKC), ultimately leading to the activation of Rap1, a small GTPase. Activated Rap1, along with other proteins like talin and kindlin, binds to the cytoplasmic tail of the β3 subunit of GPIIb/IIIa, inducing a conformational change that "activates" the receptor.
-
Effect of this compound: this compound does not directly interfere with the "inside-out" signaling cascade itself. Instead, it acts at the final step by competitively blocking the binding of fibrinogen to the now-activated GPIIb/IIIa receptor, thereby preventing platelet aggregation.
Outside-In Signaling: Post-Adhesion Events and the Influence of this compound
"Outside-in" signaling is initiated by ligand binding to the GPIIb/IIIa receptor, leading to a cascade of intracellular events that result in platelet spreading, clot retraction, and stabilization of the thrombus. This process is crucial for forming a stable hemostatic plug.
-
Mechanism: Fibrinogen binding and clustering of GPIIb/IIIa receptors recruit and activate several intracellular signaling molecules, including Src family kinases (e.g., Src) and focal adhesion kinase (FAK). The activation of these kinases leads to the phosphorylation of numerous downstream targets, resulting in cytoskeletal reorganization (actin polymerization), granule secretion, and further potentiation of platelet activation.
-
Effect of this compound: While this compound is an antagonist that blocks fibrinogen binding, its induction of LIBS suggests a more complex interaction with "outside-in" signaling. The conformational change associated with LIBS expression may partially mimic a ligand-bound state, potentially leading to a low level of "outside-in" signaling. However, by preventing the extensive cross-linking of GPIIb/IIIa receptors by fibrinogen, this compound ultimately inhibits the full-blown "outside-in" signaling required for robust platelet spreading and thrombus consolidation. Studies have shown that while some GPIIb/IIIa antagonists can block TRAP-induced Focal Adhesion Kinase (FAK) tyrosine phosphorylation, this can be restored by crosslinking the receptor, a process that this compound would prevent in the absence of fibrinogen binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on platelet function.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This is the gold-standard method for assessing platelet aggregation in response to various agonists.
-
Workflow Diagram:
Figure 3: Workflow for Light Transmission Aggregometry. -
Methodology:
-
Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 10 days into tubes containing 3.2% or 3.8% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Procedure:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a known volume of adjusted PRP to a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 5 minutes).
-
Add the platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
Record the change in light transmittance over time to measure the extent and rate of aggregation.
-
-
Flow Cytometry for LIBS Expression
This technique is used to detect the conformational changes in the GPIIb/IIIa receptor induced by this compound.
-
Methodology:
-
Platelet Preparation: Prepare washed platelets or use PRP as described above.
-
Incubation: Incubate the platelets with various concentrations of this compound or a control compound for a specified time at room temperature.
-
Staining: Add a fluorochrome-conjugated monoclonal antibody specific for a LIBS epitope (e.g., D3GP3) to the platelet suspension.
-
Fixation (Optional): Fix the platelets with paraformaldehyde to stop the reaction and stabilize the staining.
-
Analysis: Analyze the stained platelets using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of LIBS expression.
-
Western Blotting for Signaling Protein Phosphorylation
This method is used to investigate the effect of this compound on the phosphorylation status of key signaling proteins like Src and FAK.
-
Workflow Diagram:
Figure 4: Workflow for Western Blotting of Platelet Signaling Proteins. -
Methodology:
-
Platelet Preparation and Stimulation: Prepare washed platelets and stimulate them with an agonist in the presence or absence of this compound.
-
Lysis: Lyse the platelets using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Src, anti-phospho-FAK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Conclusion
This compound is a potent GPIIb/IIIa antagonist with a unique characteristic of inducing LIBS, which provides a valuable tool for dissecting the complexities of platelet activation signaling. Its primary mechanism of action is the inhibition of "inside-out" signaling-mediated platelet aggregation. However, its conformational effects on the GPIIb/IIIa receptor also have implications for "outside-in" signaling pathways, which are critical for thrombus stability. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other GPIIb/IIIa antagonists on platelet function. A thorough understanding of these mechanisms is paramount for the development of safer and more effective antiplatelet therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway [frontiersin.org]
- 3. karger.com [karger.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Ro 43-5054: An In-Depth Technical Guide to its GPIIb-IIIa Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 43-5054 is a non-peptidic, small molecule antagonist of the platelet integrin receptor Glycoprotein IIb-IIIa (GPIIb-IIIa), also known as αIIbβ3. This receptor plays a pivotal role in the final common pathway of platelet aggregation, making it a key target for antiplatelet therapies. The therapeutic efficacy and safety of GPIIb-IIIa antagonists are critically dependent on their selectivity for the target receptor over other related integrins, which are involved in diverse physiological processes. This technical guide provides a comprehensive overview of the selectivity profile of this compound for GPIIb-IIIa, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Data Presentation: Quantitative Selectivity Profile
This compound demonstrates a high degree of selectivity for the GPIIb-IIIa receptor. This selectivity is evident from its potent inhibition of platelet aggregation and fibrinogen binding to GPIIb-IIIa, coupled with significantly weaker activity against other integrins, particularly the closely related vitronectin receptor, αvβ3.
| Target | Assay | IC50 (nM) | Reference |
| GPIIb-IIIa | Platelet Aggregation (human PRP/ADP) | 60 | [1] |
| GPIIb-IIIa | Platelet Aggregation | 30 | [2] |
| GPIIb-IIIa | Fibrinogen Binding to purified GPIIb-IIIa | 1,000-fold more potent than RGDS | [3] |
| αvβ3 and other endothelial integrins | Endothelial Cell Attachment to Fibrinogen, Fibronectin, and Vitronectin | >33,000-fold less effective than on platelet aggregation | [3] |
PRP: Platelet-Rich Plasma; ADP: Adenosine diphosphate (B83284); RGDS: Arginine-Glycine-Aspartic acid-Serine peptide.
The data clearly indicates a marked preference of this compound for the platelet-specific GPIIb-IIIa receptor over integrins involved in endothelial cell adhesion.
Experimental Protocols
The determination of the selectivity profile of this compound involves a series of in vitro assays designed to measure its inhibitory activity against GPIIb-IIIa and other integrins. Below are detailed methodologies for key experiments.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Objective: To determine the IC50 value of this compound for the inhibition of platelet aggregation.
Materials:
-
Freshly drawn human venous blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., Adenosine diphosphate - ADP).
-
This compound at various concentrations.
-
Aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Assay Setup: Pre-warm PRP samples to 37°C in the aggregometer cuvettes with continuous stirring.
-
Inhibitor Incubation: Add varying concentrations of this compound or vehicle control to the PRP samples and incubate for a defined period.
-
Aggregation Induction: Initiate platelet aggregation by adding a fixed concentration of ADP.
-
Data Acquisition: Monitor the change in light transmittance for several minutes. The extent of aggregation is proportional to the increase in light transmission.
-
IC50 Calculation: Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration. The IC50 value is the concentration of the compound that produces 50% inhibition of the maximal aggregation response.
Solid-Phase Integrin Binding Assay (ELISA-based)
This assay quantifies the ability of a compound to compete with a natural ligand for binding to purified integrin receptors coated on a microplate.
Objective: To determine the IC50 value of this compound for the inhibition of ligand binding to purified GPIIb-IIIa and other integrins (e.g., αvβ3).
Materials:
-
Purified human GPIIb-IIIa and other integrins (e.g., αvβ3).
-
High-binding 96-well microplates.
-
Natural ligand (e.g., Fibrinogen, Vitronectin) labeled with biotin.
-
This compound at various concentrations.
-
Blocking buffer (e.g., BSA in Tris-buffered saline).
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
HRP substrate (e.g., TMB).
-
Plate reader.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with purified integrin solution overnight at 4°C.
-
Blocking: Wash the wells and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competitive Binding: Add a fixed concentration of biotinylated ligand along with varying concentrations of this compound to the wells. Incubate for 2-3 hours at room temperature.
-
Detection: Wash the wells to remove unbound reagents. Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Signal Development: After another wash step, add the HRP substrate and allow the color to develop. Stop the reaction with a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The signal is inversely proportional to the binding of the inhibitor. Calculate the IC50 value as described for the platelet aggregation assay.
Cell Adhesion Assay
This assay assesses the ability of a compound to inhibit the attachment of cells expressing specific integrins to a substrate coated with the corresponding extracellular matrix (ECM) protein.
Objective: To evaluate the selectivity of this compound by comparing its inhibitory effect on platelet adhesion (GPIIb-IIIa mediated) versus endothelial cell adhesion (mediated by other integrins like αvβ3).
Materials:
-
Isolated human platelets or a platelet-like cell line.
-
Endothelial cells (e.g., HUVECs).
-
96-well tissue culture plates.
-
ECM proteins (e.g., Fibrinogen, Fibronectin, Vitronectin).
-
This compound at various concentrations.
-
Cell labeling dye (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein and incubate to allow for protein adsorption. Block non-specific sites.
-
Cell Preparation and Labeling: Label the cells (platelets or endothelial cells) with a fluorescent dye according to the manufacturer's protocol.
-
Inhibitor Treatment: Pre-incubate the labeled cells with various concentrations of this compound.
-
Cell Adhesion: Add the treated cells to the coated wells and incubate to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of this compound required to inhibit cell adhesion by 50% (IC50). Compare the IC50 values obtained for platelets versus endothelial cells on different ECM substrates to determine selectivity.
Visualizations
GPIIb-IIIa Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for Ro 43-5054 in Platelet Studies Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 43-5054 is a potent and highly selective non-peptidomimetic antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] This receptor plays a critical role in the final common pathway of platelet aggregation. Upon platelet activation by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen.[2][3] Fibrinogen then acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. This compound competitively inhibits this fibrinogen binding, thereby preventing platelet aggregation.[4][5]
These characteristics make this compound an invaluable tool in platelet research, particularly in flow cytometry-based assays. It is frequently utilized to establish a baseline for platelet activation markers, specifically for assessing the conformational change of GPIIb/IIIa, and to investigate the downstream consequences of GPIIb/IIIa blockade.
Data Presentation
The inhibitory potency of this compound on platelet aggregation is dependent on the agonist used for stimulation. The following table summarizes the key quantitative data for this compound in platelet function assays.
| Parameter | Agonist | Value | Species | Assay Conditions | Reference(s) |
| IC₅₀ (Platelet Aggregation) | ADP | 0.06 µM | Human | Platelet-Rich Plasma (PRP) | |
| IC₅₀ (Platelet Aggregation) | Collagen | Data not available in searched literature | - | - | - |
| IC₅₀ (Platelet Aggregation) | Thrombin | Data not available in searched literature | - | - | - |
| IC₅₀ (Fibrinogen Binding) | - | Reported to be three orders of magnitude more potent than RGDS | Human | Purified GPIIb/IIIa | |
| Effective Concentration (Flow Cytometry) | Various Agonists | 1 - 2 µM | Human | Whole Blood/PRP (for baseline PAC-1 binding) |
Note: IC₅₀ values can vary depending on the specific experimental conditions, including agonist concentration, platelet count, and temperature.
Experimental Protocols
Protocol 1: Assessment of GPIIb/IIIa Activation Using PAC-1 Antibody with this compound as a Negative Control
This protocol describes the use of flow cytometry to measure the activation of the GPIIb/IIIa receptor on platelets using the conformation-specific monoclonal antibody PAC-1. This compound is used to establish the baseline fluorescence, representing the non-activated state of the receptor.
Materials:
-
Whole blood collected in sodium citrate (B86180) or acid-citrate-dextrose (ACD) anticoagulant.
-
Platelet agonists (e.g., ADP, TRAP).
-
This compound solution (e.g., 1 mM stock in DMSO, diluted in a suitable buffer).
-
FITC-conjugated PAC-1 antibody.
-
PE-conjugated anti-CD61 or anti-CD41 antibody (platelet-specific marker).
-
Phosphate-buffered saline (PBS).
-
1% Paraformaldehyde (PFA) in PBS for fixation.
-
Flow cytometer.
Procedure:
-
Blood Collection and Handling: Collect fresh whole blood and process it within 2 hours to minimize spontaneous platelet activation.
-
Sample Preparation:
-
For each condition, aliquot 50 µL of whole blood into a flow cytometry tube.
-
Negative Control: To one tube, add this compound to a final concentration of 1-2 µM and incubate for 10 minutes at room temperature. This sample will be used to set the baseline for PAC-1 binding.
-
Resting Sample: To another tube, add an equal volume of buffer (vehicle for this compound and agonist).
-
Activated Sample: To a third tube, add a platelet agonist at a predetermined optimal concentration (e.g., 20 µM ADP or 20 µM TRAP).
-
-
Incubation: Incubate all tubes for 10-15 minutes at room temperature in the dark.
-
Staining:
-
Add the FITC-conjugated PAC-1 antibody and the PE-conjugated anti-CD61 (or anti-CD41) antibody to each tube at the manufacturer's recommended concentration.
-
Gently mix and incubate for 20 minutes at room temperature in the dark.
-
-
Fixation: Add 500 µL of 1% PFA to each tube to stop the reaction and fix the cells.
-
Acquisition:
-
Analyze the samples on a flow cytometer.
-
Set the instrument to trigger on the platelet-specific marker (PE channel) or light scatter properties of platelets.
-
Collect data for at least 10,000 platelet events.
-
-
Data Analysis:
-
Gate on the platelet population based on their characteristic forward and side scatter properties and positive staining for CD61/CD41.
-
Use the this compound treated sample to set the negative gate for PAC-1 fluorescence.
-
Determine the percentage of PAC-1 positive platelets and the mean fluorescence intensity (MFI) in the resting and activated samples.
-
Protocol 2: Evaluation of P-Selectin (CD62P) Expression in the Presence of this compound
This protocol assesses the effect of GPIIb/IIIa inhibition by this compound on platelet degranulation, as measured by the surface expression of P-selectin (CD62P).
Materials:
-
Same as Protocol 1, with the addition of:
-
PE-conjugated anti-CD62P antibody.
-
FITC-conjugated anti-CD61 or anti-CD41 antibody.
Procedure:
-
Blood Collection and Handling: As described in Protocol 1.
-
Sample Preparation:
-
Set up tubes for resting, activated, and this compound treated samples as in Protocol 1.
-
To the "this compound treated" sample, add this compound (final concentration 1-2 µM) and incubate for 10 minutes before adding the agonist.
-
-
Activation: Add the desired agonist to the "activated" and "this compound treated" tubes and incubate for 15 minutes at room temperature.
-
Staining:
-
Add the PE-conjugated anti-CD62P antibody and the FITC-conjugated anti-CD61 (or anti-CD41) antibody to all tubes.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation and Acquisition: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis:
-
Gate on the platelet population using the CD61/CD41 marker.
-
Determine the percentage of CD62P positive platelets and the MFI for each condition. This will allow for the assessment of whether GPIIb/IIIa inhibition by this compound affects agonist-induced P-selectin expression.
-
Mandatory Visualizations
Caption: GPIIb/IIIa Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis of Platelet Activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet - Wikipedia [en.wikipedia.org]
- 3. Is There Still a Role for Glycoprotein IIb/IIIa Antagonists in Acute Coronary Syndromes? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HUMANGGP:001400 - FACTA Search [nactem.ac.uk]
- 5. Inhibition of fibrinogen binding to GP IIb-IIIa by a GP IIIa peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ro 43-5054 in Canine Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 43-5054 is a potent and highly selective non-peptide antagonist of the platelet glycoprotein (B1211001) (GP) IIb/IIIa receptor.[1][2] This receptor plays a crucial role in the final common pathway of platelet aggregation, making it a key target for anti-thrombotic therapies. In canine models of thrombosis, this compound has been investigated for its ability to prevent thrombus formation, inhibit reocclusion after thrombolysis, and serve as an adjunct to thrombolytic agents such as tissue-type plasminogen activator (t-PA).[1][3][4] These application notes provide a summary of its use in preclinical canine studies, including its mechanism of action, experimental protocols, and available quantitative data.
Mechanism of Action
This compound exerts its anti-thrombotic effect by competitively inhibiting the binding of fibrinogen and other ligands to the GP IIb/IIIa receptor on the surface of platelets. This blockade prevents the cross-linking of platelets, which is essential for the formation of a stable thrombus. Unlike some other GP IIb/IIIa antagonists, this compound has been shown to induce ligand-induced binding sites (LIBS), which may have functional relevance in its in vivo activity. The primary signaling pathway affected by this compound is the integrin signaling cascade, specifically interrupting the "outside-in" and "inside-out" signaling that leads to platelet activation and aggregation.
Caption: Signaling pathway of this compound in inhibiting platelet aggregation.
Experimental Applications and Protocols
This compound has been primarily evaluated in canine models of coronary artery thrombosis. These models are crucial for assessing the efficacy and safety of novel anti-thrombotic agents before human clinical trials.
Coronary Artery Thrombosis Model
This model is designed to mimic acute myocardial infarction in humans.
Objective: To evaluate the efficacy of this compound in preventing coronary artery occlusion and as an adjunct to thrombolytic therapy.
Experimental Workflow:
Caption: Experimental workflow for the canine coronary thrombosis model.
Protocol:
-
Animal Preparation: Anesthetize healthy adult mongrel dogs. Ventilate the animals mechanically and monitor vital signs, including electrocardiogram (ECG) and arterial blood pressure.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Isolate a segment of the left anterior descending (LAD) or left circumflex (LCX) coronary artery.
-
Instrumentation: Place an electromagnetic flow probe around the isolated artery to measure coronary blood flow. Place electrodes for anodal current delivery to induce endothelial injury.
-
Thrombus Induction: Induce endothelial damage by applying a low-level anodal current to the intimal surface of the coronary artery. In some protocols, thrombin is also instilled locally to accelerate thrombus formation.
-
Drug Administration: Administer this compound intravenously. Dosing regimens have varied, with infusion rates typically ranging from 2 to 10 µg/kg/min. In studies evaluating its adjunctive role, this compound is administered before or concurrently with a thrombolytic agent like t-PA.
-
Monitoring and Endpoints: Continuously monitor coronary blood flow to determine the time to occlusion and the incidence of reperfusion and reocclusion. Collect blood samples to assess ex vivo platelet aggregation in response to agonists like ADP and U46619. Bleeding time can also be measured as a safety endpoint.
-
Data Analysis: Analyze the effects of this compound on time to reperfusion, prevention of reocclusion, and platelet aggregation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing this compound in canine models of thrombosis.
Table 1: Effect of this compound on Platelet Aggregation (ex vivo)
| Agonist | This compound Dose | Inhibition of Platelet Aggregation | Reference |
| ADP | 2-10 µg/kg/min | Abolished | |
| U46619 | 2-10 µg/kg/min | Abolished |
Table 2: Efficacy of this compound in a Canine Coronary Thrombolysis Model (in conjunction with t-PA)
| Treatment Group | Time to Reperfusion (min) | Incidence of Reocclusion | Reference |
| Heparin + Aspirin | 50 ± 9 | 80% (after reinforced stimulus) | |
| Heparin + Aspirin + 7E3 | 50 ± 9 | 0% | |
| t-PA + this compound | Not significantly different from t-PA alone | Significantly lower than aspirin-treated group |
Conclusion
This compound has demonstrated significant efficacy as an anti-platelet agent in canine models of thrombosis. Its ability to potently inhibit platelet aggregation translates to the prevention of coronary artery occlusion and a reduction in the incidence of reocclusion following thrombolysis. The detailed protocols and summarized data presented in these application notes provide a valuable resource for researchers designing and conducting preclinical studies with GP IIb/IIIa inhibitors. Further investigation into the optimal dosing and timing of this compound administration, both as a standalone therapy and in combination with other anti-thrombotic and thrombolytic agents, is warranted.
References
- 1. RO-435054 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of thrombosis and rethrombosis and enhancement of the thrombolytic actions of recombinant tissue-type plasminogen activator in the canine heart by DMP728, a glycoprotein IIb/IIIa antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Studying Ligand-Induced Binding Sites with Ro 43-5054
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 43-5054 is a potent, non-peptide, peptidomimetic antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor (integrin αIIbβ3). Its primary mechanism of action is the inhibition of fibrinogen binding to this receptor, which is a critical step in the final common pathway of platelet aggregation. A key characteristic of this compound is its ability to induce conformational changes in the GPIIb/IIIa receptor, exposing what are known as Ligand-Induced Binding Sites (LIBS). This property makes this compound an invaluable tool for researchers studying the structural and functional dynamics of integrin activation, "outside-in" signaling, and for the development of novel antiplatelet therapies.
These application notes provide detailed protocols and data for utilizing this compound to investigate ligand-induced binding sites on the GPIIb/IIIa receptor.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound in various functional assays. This data is essential for designing experiments and interpreting results.
| Assay Type | Agonist | System | IC50 / Potency | Reference |
| Platelet Aggregation | ADP | Human Platelet-Rich Plasma | 0.06 µM | [1] |
| Fibrinogen Binding Inhibition | - | Purified GPIIb-IIIa | ~1000x more potent than RGDS | [2][3] |
Experimental Protocols
Flow Cytometry Assay for Ligand-Induced Binding Sites (LIBS) Detection
This protocol describes the use of flow cytometry to detect the conformational changes in GPIIb/IIIa induced by this compound, as measured by the binding of an activation-specific antibody, PAC1.
Objective: To quantify the induction of the activated conformation of GPIIb/IIIa on platelets or transfected cells upon binding of this compound.
Materials:
-
This compound
-
Platelet-rich plasma (PRP) or CHO cells transfected with human GPIIb/IIIa
-
Tyrode's buffer with 2 mM CaCl2 and MgCl2
-
PE-conjugated PAC1 antibody (activation-specific anti-GPIIb/IIIa)
-
FITC-conjugated anti-GPIIb/IIIa antibody (total receptor control, e.g., D57)
-
Activating anti-β3 antibody (e.g., anti-LIBS6) for positive control
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
For PRP: Prepare fresh PRP from citrated whole blood by centrifugation at 200 x g for 10 minutes. Adjust the platelet concentration to 1-2 x 10^6 cells/mL in Tyrode's buffer.
-
For transfected CHO cells: Harvest cells 48 hours post-transfection and resuspend in Tyrode's buffer at 1-2 x 10^6 cells/mL.[4][5]
-
-
Incubation:
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add this compound to the desired final concentration (e.g., 2 µM or 10 µM). For a dose-response curve, prepare serial dilutions.
-
Include the following controls:
-
Unstimulated control: Cells with buffer only.
-
Positive control: Cells with a saturating concentration of an activating antibody like anti-LIBS6.
-
Negative control for non-specific binding: A sample with PAC1 antibody in the presence of a high concentration of a GPIIb/IIIa antagonist (this compound can also be used for this purpose in a separate control well).
-
-
Add PE-conjugated PAC1 antibody (e.g., 20 µg/mL) to all wells.
-
To normalize for receptor expression, a FITC-conjugated pan-GPIIb/IIIa antibody can be co-incubated.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Dilute the samples with 0.5 mL of Tyrode's buffer.
-
Acquire data on a flow cytometer, gating on the platelet or CHO cell population based on forward and side scatter.
-
Measure the median fluorescence intensity (MFI) of PE (PAC1 binding).
-
-
Data Analysis:
-
Calculate the Activation Index (AI) to quantify the degree of GPIIb/IIIa activation:
-
AI = 100 * (MFI_sample - MFI_negative) / (MFI_positive - MFI_negative)
-
Where MFI_sample is the MFI of the this compound treated sample, MFI_negative is the MFI in the presence of a high concentration of antagonist (non-specific binding), and MFI_positive is the MFI with the activating antibody.
-
-
Expected Results: this compound will induce a dose-dependent increase in PAC1 binding, indicating a shift in the conformational equilibrium of GPIIb/IIIa towards the high-affinity state, thus exposing the LIBS epitope recognized by PAC1.
Diagram of the LIBS Detection Workflow using Flow Cytometry:
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This protocol outlines the use of LTA to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Objective: To determine the IC50 of this compound for the inhibition of platelet aggregation.
Materials:
-
This compound
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide (TRAP))
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
Protocol:
-
PRP and PPP Preparation:
-
Collect whole blood in sodium citrate (B86180) tubes.
-
Prepare PRP by centrifuging at 200 x g for 10 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
-
Aggregation Assay:
-
Pipette PRP into the aggregometer cuvettes with a stir bar.
-
Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Add a platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of this compound.
-
Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Expected Results: this compound will inhibit platelet aggregation in a dose-dependent manner, allowing for the determination of its IC50 value.
Diagram of Platelet Aggregation Inhibition Assay:
Outside-In Signaling Assay
This protocol provides a framework for investigating the effect of this compound-induced LIBS on downstream signaling events, such as protein tyrosine phosphorylation.
Objective: To determine if the conformational state induced by this compound can trigger "outside-in" signaling pathways in platelets or transfected cells.
Materials:
-
This compound
-
CHO cells expressing GPIIb/IIIa
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for immunoprecipitation and Western blotting (e.g., anti-phosphotyrosine, anti-Syk, anti-FAK)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment:
-
Culture CHO cells expressing GPIIb/IIIa.
-
Treat cells with this compound (e.g., 18 µM) or a vehicle control for a specified time (e.g., 15 minutes).
-
For a positive control for outside-in signaling, cells can be adhered to immobilized fibrinogen.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation (Optional):
-
Incubate the cell lysates with an antibody against a signaling protein of interest (e.g., Syk or FAK) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for 2 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect changes in phosphorylation status.
-
The membrane can be stripped and re-probed with an antibody against the total protein as a loading control.
-
Expected Results: By comparing the phosphorylation status of key signaling molecules in this compound-treated cells versus controls, one can assess whether the specific conformational state induced by this ligand is sufficient to initiate outside-in signaling cascades.
Diagram of the Outside-In Signaling Pathway Investigation:
Structural Studies
To date, a high-resolution X-ray crystal structure or NMR structure of the GPIIb/IIIa receptor in complex with this compound has not been published in publicly available literature. Such structural data would be invaluable for precisely defining the ligand-induced binding site at the atomic level. However, the biochemical and functional data strongly support the model that this compound, like other RGD-mimetics, binds to the interface between the αIIb and β3 subunits, inducing a conformational change that exposes the LIBS epitopes. Researchers are encouraged to consult structural databases for the latest information on GPIIb/IIIa structures with other ligands to infer potential binding modes.
Conclusion
This compound is a powerful pharmacological tool for probing the intricate conformational dynamics of the GPIIb/IIIa receptor. Its ability to selectively induce LIBS allows for detailed investigation into the mechanisms of integrin activation and signaling. The protocols provided herein offer a starting point for researchers to utilize this compound in their studies of platelet function and integrin biology. Future structural studies will undoubtedly provide even greater insight into the precise nature of the ligand-induced binding sites modulated by this and other GPIIb/IIIa antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible conformational changes induced in glycoprotein IIb-IIIa by a potent and selective peptidomimetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structures | Springer Lab [timothyspringer.org]
Application Notes and Protocols for Ro 43-5054 in Integrin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 43-5054 is a potent and highly selective non-peptide antagonist of the platelet glycoprotein (B1211001) IIb-IIIa receptor, also known as integrin αIIbβ3.[1][2][3] As a peptidomimetic, it serves as an invaluable tool compound for in vitro and in vivo research focused on integrin biology, particularly in the fields of thrombosis, hemostasis, and cell adhesion.[4][5] Its high affinity and specificity for αIIbβ3 make it an excellent negative control for studying ligand-binding interactions and for dissecting the roles of this specific integrin in complex biological processes.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in key experimental assays.
Mechanism of Action
Integrins are heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell interactions. Their activation is a dynamic process involving conformational changes that increase their affinity for ligands, a process termed "inside-out" signaling. Upon ligand binding, integrins cluster and trigger intracellular signaling cascades, known as "outside-in" signaling, which regulate various cellular functions like adhesion, migration, proliferation, and survival.
This compound acts as a competitive inhibitor of ligand binding to the activated αIIbβ3 integrin. By occupying the ligand-binding site, it effectively blocks the "outside-in" signaling pathway that would normally be initiated by natural ligands such as fibrinogen. This makes it an ideal tool to isolate and study the upstream "inside-out" signaling events that lead to integrin activation and to investigate cellular processes that are dependent on αIIbβ3-ligand interactions.
Quantitative Data
The following table summarizes the available quantitative data for this compound, highlighting its potency and selectivity for integrin αIIbβ3.
| Parameter | Value | Species/System | Comments |
| IC₅₀ (Platelet Aggregation) | 0.06 µM | Human Platelet-Rich Plasma (ADP-induced) | Demonstrates potent inhibition of platelet function. |
| Potency vs. RGDS | ~1000x more potent | Purified GPIIb-IIIa | Significantly more potent than the standard RGD peptide in inhibiting fibrinogen binding. |
| Selectivity | Highly selective for GPIIb-IIIa (αIIbβ3) | Cell Adhesion Assays | Shows high selectivity over other integrins, such as αvβ3. |
Experimental Protocols
Flow Cytometry: PAC-1 Binding Assay for αIIbβ3 Activation
This protocol describes the use of this compound as a negative control to determine the specificity of PAC-1 antibody binding to activated αIIbβ3 on the cell surface. PAC-1 is a monoclonal antibody that specifically recognizes the high-affinity, ligand-competent conformation of αIIbβ3.
Materials:
-
Cells expressing αIIbβ3 (e.g., CHO cells transfected with human αIIbβ3, or platelets)
-
This compound (stock solution in a suitable solvent like DMSO)
-
PE-conjugated PAC-1 antibody
-
Activating agent (e.g., ADP for platelets, or an activating anti-β3 antibody like anti-LIBS6 for transfected cells)
-
Binding buffer (e.g., Tyrode's buffer with Ca²⁺ and Mg²⁺)
-
Wash buffer (e.g., PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
For adherent cells, detach them gently using a non-enzymatic cell dissociation buffer.
-
Wash the cells and resuspend them in binding buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
-
Experimental Setup: Prepare the following sets of samples in flow cytometry tubes:
-
Unstimulated Control: Cells + binding buffer.
-
Stimulated Sample: Cells + activating agent.
-
Negative Control (with this compound): Cells + activating agent + this compound (final concentration of 2-10 µM). Pre-incubate for 15-30 minutes.
-
Isotype Control: Cells + isotype control antibody.
-
-
Staining:
-
Add PE-conjugated PAC-1 antibody to all tubes (except the unstained control) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Add 1 mL of wash buffer to each tube and centrifuge at a low speed.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in an appropriate volume of wash buffer for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, gating on the live cell population.
-
Analyze the geometric mean fluorescence intensity (MFI) of the PE signal.
-
Specific PAC-1 binding is calculated by subtracting the MFI of the negative control sample (with this compound) from the MFI of the stimulated sample.
-
Cell Adhesion Assay
This protocol outlines the use of this compound to inhibit αIIbβ3-mediated cell adhesion to a fibrinogen-coated surface.
Materials:
-
96-well microplate
-
Fibrinogen
-
Cells expressing αIIbβ3
-
This compound
-
Serum-free cell culture medium
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Cell stain (e.g., Calcein-AM or Crystal Violet)
-
Plate reader
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibrinogen (e.g., 10-20 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound fibrinogen.
-
Block non-specific binding sites by incubating with blocking buffer for 1 hour at 37°C.
-
-
Cell Preparation:
-
Harvest and wash the cells.
-
Resuspend the cells in serum-free medium at a suitable concentration (e.g., 1 x 10⁵ cells/mL).
-
-
Inhibition:
-
Prepare cell suspensions with different concentrations of this compound (e.g., a dose-response curve from 0.01 to 10 µM). Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
-
Adhesion:
-
Add 100 µL of the cell suspension to each fibrinogen-coated well.
-
Incubate for 60-90 minutes at 37°C to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells.
-
-
Quantification:
-
Quantify the adherent cells using a suitable method (e.g., staining with Crystal Violet and measuring absorbance, or using a fluorescence-based assay like Calcein-AM).
-
The percentage of inhibition is calculated relative to the vehicle control.
-
Visualizations
Caption: Integrin αIIbβ3 "Inside-Out" Signaling Pathway.
Caption: Integrin αIIbβ3 "Outside-In" Signaling and this compound Inhibition.
Caption: Experimental Workflow for PAC-1 Binding Assay.
References
- 1. Signaling Through Platelet Integrin αIIbβ3: Inside-out, Outside-in, and Sideways | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ro 43-5054 in Platelet-Fibrinogen Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ro 43-5054, a potent and selective non-peptidic antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor (integrin αIIbβ3), in studies of platelet-fibrinogen interactions.
Introduction
This compound is a valuable research tool for elucidating the molecular mechanisms of platelet aggregation. As a highly specific inhibitor of the GPIIb/IIIa receptor, it effectively blocks the binding of fibrinogen, the primary ligand that mediates platelet cross-linking and thrombus formation. This document outlines the key characteristics of this compound, presents its quantitative data, and provides detailed protocols for its application in platelet function assays. This compound is a low molecular weight, noncyclic, peptidomimetic inhibitor.[1] It is three orders of magnitude more potent than RGDS in inhibiting fibrinogen binding to purified GPIIb-IIIa and in preventing platelet aggregation.[1]
Mechanism of Action
Platelet aggregation is the culmination of a signaling cascade initiated by various agonists (e.g., ADP, thrombin, collagen), leading to the conformational activation of the GPIIb/IIIa receptor. This "inside-out" signaling transforms the receptor from a low-affinity to a high-affinity state for its ligands, primarily fibrinogen. Fibrinogen, a dimeric molecule, can then bridge adjacent activated platelets by binding to their GPIIb/IIIa receptors, leading to the formation of a platelet aggregate.
This compound acts as a competitive antagonist at the fibrinogen binding site on the activated GPIIb/IIIa receptor. By occupying this site, it prevents the interaction between fibrinogen and platelets, thereby inhibiting the final common pathway of platelet aggregation. This specific mode of action makes this compound an ideal tool to isolate and study the role of GPIIb/IIIa-fibrinogen binding in various physiological and pathological processes.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key parameters for its inhibitory activity.
| Parameter | Value | Species/Assay Conditions | Reference |
| IC50 (Platelet Aggregation) | 0.06 µM | Human Platelet-Rich Plasma (PRP) / ADP-induced | [2] |
| Potency vs. RGDS | ~1000-fold more potent | Inhibition of fibrinogen binding to purified GPIIb/IIIa | [1] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of this compound to establish a baseline of maximal inhibition in a platelet aggregation assay.
a. Materials:
-
This compound
-
Platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide (TRAP))
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Aggregometer cuvettes with stir bars
-
Light Transmission Aggregometer
b. Protocol:
-
Prepare Platelet-Rich Plasma (PRP): Collect whole blood into sodium citrate (B86180) tubes. Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP, which will be used to set the 100% aggregation baseline.
-
Instrument Setup: Set the aggregometer to 37°C. Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.
-
Baseline Measurement: Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate for 5 minutes at 37°C.
-
Inhibition with this compound: To determine maximal inhibition, pre-incubate the PRP with a saturating concentration of this compound (e.g., 10 µM) for 5-10 minutes.
-
Agonist Addition: Add the chosen platelet agonist (e.g., 10 µM ADP) to the cuvette and record the aggregation tracing for 5-10 minutes. The resulting curve will represent the baseline (inhibited) aggregation.
-
Test Compound Evaluation: For subsequent experiments, pre-incubate PRP with your test compound and compare the resulting aggregation curve to the non-inhibited control (agonist alone) and the this compound-inhibited baseline.
Flow Cytometry Analysis of Fibrinogen Binding
This protocol details the use of this compound to determine the non-specific binding of fluorescently-labeled fibrinogen to platelets.
a. Materials:
-
This compound
-
Fluorescently-labeled fibrinogen (e.g., Alexa Fluor 488-fibrinogen)
-
Platelet agonist (e.g., ADP, TRAP)
-
Washed platelets or PRP
-
Flow cytometer
-
Binding buffer (e.g., Tyrode's buffer with Ca2+ and Mg2+)
b. Protocol:
-
Prepare Washed Platelets: Centrifuge PRP at 1000 x g for 10 minutes. Resuspend the platelet pellet in a suitable buffer (e.g., CGS buffer) and repeat the wash step. Finally, resuspend the washed platelets in the binding buffer to a concentration of 2 x 10^8 platelets/mL.
-
Sample Preparation: In flow cytometry tubes, add 50 µL of the washed platelet suspension.
-
Inhibitor and Agonist Incubation:
-
Negative Control (Unstimulated): Add 5 µL of binding buffer.
-
Positive Control (Stimulated): Add 5 µL of platelet agonist (e.g., 20 µM ADP) and incubate for 5 minutes at room temperature.
-
Inhibited Control: Pre-incubate platelets with 5 µL of this compound (e.g., 10 µM) for 10 minutes, then add 5 µL of the platelet agonist.
-
-
Fibrinogen Binding: Add 5 µL of fluorescently-labeled fibrinogen (e.g., 100 µg/mL) to each tube and incubate for 15 minutes at room temperature in the dark.
-
Fixation: Add 500 µL of 1% paraformaldehyde to each tube to fix the platelets.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter. The mean fluorescence intensity (MFI) of the stimulated sample minus the MFI of the this compound-inhibited sample represents the specific binding of fibrinogen to GPIIb/IIIa.
Mandatory Visualizations
Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound.
Caption: Workflow for a Light Transmission Aggregometry (LTA) experiment.
References
Application Notes and Protocols for Cell Adhesion Assays Using Ro 43-5054
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 43-5054 is a potent and selective non-peptide antagonist of the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa), a key receptor involved in platelet aggregation and cell adhesion.[1] As a peptidomimetic, it is significantly more potent than the standard Arg-Gly-Asp-Ser (RGDS) peptide in inhibiting the binding of fibrinogen to αIIbβ3.[1] This high affinity and selectivity make this compound an invaluable tool for studying the role of αIIbβ3 in various physiological and pathological processes, including thrombosis, inflammation, and cancer metastasis. These application notes provide detailed protocols for utilizing this compound in common cell adhesion assays.
Mechanism of Action
This compound competitively inhibits the binding of ligands, such as fibrinogen and von Willebrand factor, to the αIIbβ3 integrin. This binding is crucial for platelet aggregation and the adhesion of various cell types to the extracellular matrix. By blocking this interaction, this compound effectively inhibits "outside-in" signaling pathways initiated by ligand binding to the integrin. This blockade prevents downstream signaling events that lead to cell spreading, cytoskeletal reorganization, and further cell activation.
Signaling Pathway
The binding of ligands to αIIbβ3 integrin triggers a cascade of intracellular signaling events. This compound, by preventing this initial binding, inhibits these downstream pathways. Key signaling molecules involved include Src family kinases, Focal Adhesion Kinase (FAK), and Spleen tyrosine kinase (Syk).
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays. The following table summarizes key IC50 values.
| Assay Type | Cell Type / System | Ligand / Agonist | IC50 Value (nM) | Reference |
| Fibrinogen Binding | Purified GPIIb-IIIa | Fibrinogen | ~10 | [2] |
| Fibrinogen Binding | ADP-activated platelets | 125I-Fibrinogen | 160 | [1] |
| Fibronectin Binding | ADP-activated platelets | 125I-Fibronectin | 160 | [1] |
| von Willebrand Factor Binding | ADP-activated platelets | 125I-von Willebrand factor | 60 | |
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP | 39 | |
| Platelet Aggregation | Human Platelet-Rich Plasma | Collagen | 66 | |
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP | 60 |
Experimental Protocols
Platelet Aggregation Assay
This protocol assesses the ability of this compound to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution (in a suitable solvent, e.g., DMSO or saline).
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP) and Collagen.
-
Phosphate Buffered Saline (PBS).
-
Platelet-poor plasma (PPP) as a blank.
-
Light Transmission Aggregometer.
Procedure:
-
PRP Preparation: Centrifuge whole blood at 200 x g for 10 minutes at room temperature to obtain PRP. To prepare PPP, centrifuge the remaining blood at 1500 x g for 15 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Incubation: Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the PRP and incubate for 5 minutes at 37°C.
-
Agonist Addition: Initiate platelet aggregation by adding a final concentration of 5 µM ADP or 2 µg/mL collagen.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes. The extent of aggregation is measured as the maximum percentage change in light transmission, with 100% aggregation set by the light transmission of PPP.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition of aggregation against the log concentration of the compound.
Flow Cytometry Assay for PAC-1 Binding
This protocol measures the activation state of αIIbβ3 on the cell surface by quantifying the binding of PAC-1, an antibody that specifically recognizes the activated conformation of the integrin. This compound is used as a negative control to determine non-specific binding. This assay is particularly useful with cell lines expressing αIIbβ3, such as Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells expressing recombinant αIIbβ3.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Tyrode's buffer.
-
This compound stock solution.
-
PE-conjugated PAC-1 antibody.
-
Propidium Iodide (PI) for viability staining.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest CHO-αIIbβ3 cells and resuspend them in Tyrode's buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Incubation with Inhibitor: In a set of control tubes, add a final concentration of 2 µM this compound to the cell suspension to determine non-specific PAC-1 binding.
-
Antibody Staining: Add PE-conjugated PAC-1 antibody to all samples and incubate in the dark for 30 minutes at room temperature.
-
Viability Staining: Add Propidium Iodide to each tube 5 minutes before analysis to exclude dead cells.
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the live cell population.
-
Data Analysis: Quantify the median fluorescence intensity (MFI) of PAC-1 binding. Specific binding is calculated by subtracting the MFI of the this compound-treated sample from the MFI of the untreated or agonist-stimulated sample.
Static Cell Adhesion Assay
This protocol assesses the ability of this compound to inhibit the adhesion of cells to a surface coated with an αIIbβ3 ligand, such as fibrinogen.
Materials:
-
Cells expressing αIIbβ3 (e.g., platelets or CHO-αIIbβ3 cells).
-
96-well microplate.
-
Fibrinogen.
-
Bovine Serum Albumin (BSA).
-
This compound stock solution.
-
Cell labeling dye (e.g., Calcein-AM).
-
PBS and appropriate cell culture medium.
-
Plate reader for fluorescence detection.
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 50 µg/mL fibrinogen in PBS overnight at 4°C. For negative control wells, coat with 1% BSA.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Cell Labeling: Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Cell Treatment: Resuspend the labeled cells in serum-free medium and pre-incubate with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add the treated cells to the coated wells and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the adherent cells using a plate reader.
-
Data Analysis: Calculate the percentage of cell adhesion relative to the vehicle control and determine the IC50 of this compound.
Conclusion
This compound is a powerful and specific inhibitor of αIIbβ3 integrin, making it an essential tool for investigating cell adhesion phenomena mediated by this receptor. The protocols provided here offer robust methods for characterizing the inhibitory effects of this compound in platelet aggregation, integrin activation, and static cell adhesion assays. These assays can be adapted for various research and drug development applications, contributing to a deeper understanding of αIIbβ3 biology and the development of novel anti-thrombotic and anti-metastatic therapies.
References
Application Notes and Protocols: Ro 43-5054 in Combination with t-PA for Thrombolysis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Ro 43-5054, a potent glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor antagonist, in conjunction with tissue-type plasminogen activator (t-PA) for the study of enhanced thrombolysis. The following sections detail in vivo and in vitro experimental setups, quantitative data from preclinical studies, and the underlying signaling pathways.
Introduction
This compound is a peptidomimetic antagonist of the platelet GP IIb/IIIa receptor, the final common pathway for platelet aggregation. When used in combination with the thrombolytic agent t-PA, this compound has been investigated for its potential to accelerate clot dissolution and prevent reocclusion, a common complication of thrombolytic therapy. These protocols are intended to guide researchers in setting up preclinical models to evaluate the synergistic effects of this combination therapy.
Data Presentation
The following tables summarize quantitative data from preclinical canine models of coronary thrombolysis investigating the combination of this compound and t-PA.
Table 1: In Vivo Efficacy of this compound and t-PA in a Canine Coronary Thrombolysis Model
| Treatment Group | This compound Dose (µg/kg/min) | t-PA Dose | Reperfusion Time (min) | Reocclusion Rate | Bleeding Time (min) |
| t-PA alone | N/A | Standard | 49 ± 8 | High | Baseline |
| This compound + t-PA | 2 - 10 | Standard | Not significantly altered | Prevented | Increased vs. t-PA alone |
Data compiled from studies in canine models of coronary thrombolysis. Dosing and results can vary based on the specific experimental setup.
Table 2: In Vitro Effects of this compound on Platelet Aggregation
| Agonist | This compound Concentration | Inhibition of Platelet Aggregation |
| ADP | Micromolar range | Dose-dependent inhibition |
| Collagen | Micromolar range | Dose-dependent inhibition |
| U46619 | Micromolar range | Abolished |
In vitro results are highly dependent on platelet preparation and agonist concentration.
Experimental Protocols
In Vivo Canine Model of Coronary Thrombolysis
This protocol describes the induction of a coronary thrombus in a canine model and the subsequent administration of this compound and t-PA to evaluate thrombolytic efficacy.
1. Animal Preparation:
-
Anesthetize adult mongrel dogs of either sex.
-
Perform a thoracotomy to expose the left anterior descending (LAD) coronary artery.
-
Place an electromagnetic flow probe around the LAD to monitor coronary blood flow.
-
Insert a catheter into a femoral artery for blood pressure monitoring and blood sampling.
-
Insert a catheter into a femoral vein for drug administration.
2. Thrombus Induction (Anodal Current Method):
-
Gently dissect a segment of the LAD.
-
Place a stimulating electrode on the adventitial surface of the artery.
-
Apply a continuous anodal direct current (e.g., 150-300 µA) to the electrode to induce endothelial injury and subsequent thrombus formation.
-
Monitor coronary blood flow until a stable occlusive thrombus is confirmed by a persistent reduction in flow to near zero.
3. Drug Administration:
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration for infusion.
-
t-PA Preparation: Reconstitute lyophilized t-PA according to the manufacturer's instructions.
-
Infusion Protocol:
-
Thirty minutes prior to the induction of thrombolysis, begin a continuous intravenous infusion of this compound at a rate of 2 to 10 µg/kg/min.
-
Once the occlusive thrombus is stable, administer a bolus of t-PA (e.g., 1 mg/kg) intravenously, followed by a continuous infusion.
-
4. Monitoring and Outcome Assessment:
-
Continuously monitor coronary blood flow to determine the time to reperfusion (restoration of flow).
-
After the infusion period, continue monitoring for reocclusion (a sudden drop in blood flow after initial reperfusion).
-
Measure bleeding time at baseline and at specified intervals during and after drug infusion.
-
Collect blood samples for ex vivo platelet aggregation studies.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the procedure for assessing the inhibitory effect of this compound on platelet aggregation in vitro.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy human donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
2. Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C.
-
Place the cuvettes in an aggregometer and establish a baseline reading.
-
Add a platelet agonist (e.g., ADP, collagen, or a thromboxane (B8750289) A2 analog like U46619) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Calculate the percentage of aggregation inhibition relative to the vehicle control.
In Vitro Flow Cytometry for GPIIb/IIIa Activation
This protocol details the use of flow cytometry to measure the effect of this compound on the conformational activation of the GP IIb/IIIa receptor.
1. Platelet Preparation:
-
Prepare washed platelets from whole blood to remove plasma proteins.
-
Resuspend the washed platelets in a suitable buffer (e.g., Tyrode's buffer).
2. Staining and Analysis:
-
Incubate the washed platelets with varying concentrations of this compound or a vehicle control.
-
Add a fluorescently labeled antibody that specifically recognizes the activated conformation of the GP IIb/IIIa receptor (e.g., PAC-1).
-
For a positive control, stimulate platelets with a known agonist (e.g., thrombin or ADP) to induce maximal GP IIb/IIIa activation.
-
Incubate the samples in the dark at room temperature.
-
Analyze the samples using a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Quantify the mean fluorescence intensity of the PAC-1 antibody binding to assess the level of GP IIb/IIIa activation.
Mandatory Visualizations
Caption: Platelet activation pathway and the inhibitory action of this compound.
Caption: Workflow for the in vivo canine coronary thrombolysis experiment.
Caption: Rationale for combining t-PA and this compound in thrombolysis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Ro 43-5054 Concentration for Platelet Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ro 43-5054 for effective platelet inhibition. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.[1] Its primary mechanism of action is to block the final common pathway of platelet aggregation.[2][3] By binding to the GPIIb/IIIa receptor, this compound prevents fibrinogen from cross-linking platelets, a critical step for the formation of a stable platelet plug, regardless of the initial platelet agonist.[2][4]
Q2: What is the recommended starting concentration range for this compound in in-vitro platelet aggregation assays?
A2: For initial experiments, a concentration range of 0.01 µM to 1.0 µM is recommended. The reported IC50 value (the concentration required to inhibit 50% of platelet aggregation) for ADP-induced aggregation in human platelet-rich plasma is approximately 0.06 µM. However, the optimal concentration is dependent on the specific platelet agonist and its concentration used in the assay. A dose-response curve should be generated to determine the precise IC50 and optimal inhibitory concentration for your specific experimental conditions.
Q3: Can this compound be used with different platelet agonists?
A3: Yes, this compound is effective at inhibiting platelet aggregation induced by a variety of agonists, including ADP, collagen, thrombin, and epinephrine. This is because it targets the final common step of aggregation, the fibrinogen binding to the GPIIb/IIIa receptor. However, the potency (IC50) may vary depending on the agonist used.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For experimental use, it should be dissolved in a suitable solvent, such as sterile water or DMSO, to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or below for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate assay buffer immediately before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or no inhibition of platelet aggregation at expected concentrations. | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Suboptimal agonist concentration: The concentration of the platelet agonist (e.g., ADP, collagen) may be too high, requiring a higher concentration of the inhibitor. 3. Issues with platelet preparation: Platelets may have been activated during preparation, making them less sensitive to inhibition. | 1. Prepare a fresh stock solution of this compound from powder. Aliquot and store properly. 2. Perform a dose-response curve for your agonist to determine the EC50 (effective concentration for 50% aggregation) and use a submaximal concentration for inhibition studies. 3. Review your platelet-rich plasma (PRP) preparation protocol. Ensure minimal agitation and proper centrifugation speeds to avoid premature platelet activation. |
| High variability between replicate experiments. | 1. Inconsistent platelet count: Variation in the number of platelets between different preparations. 2. Donor-specific differences: Platelet reactivity can vary significantly between blood donors. 3. Pipetting errors: Inaccurate dispensing of this compound, agonist, or platelet suspension. | 1. Standardize the platelet count in your PRP for each experiment. 2. Whenever possible, use platelets from the same donor for a set of comparative experiments. If using multiple donors, analyze the data for each donor separately before pooling. 3. Calibrate your pipettes regularly and use appropriate pipetting techniques. |
| Unexpected platelet activation or aggregation with this compound alone. | 1. Partial agonism: While less common with this compound, some GPIIb/IIIa antagonists can induce conformational changes in the receptor that may lead to partial activation, especially at low concentrations. 2. Contamination: The this compound solution or buffer may be contaminated with an agonist. | 1. Run a control with this compound in the absence of any other agonist to check for direct effects. If partial agonism is suspected, ensure the use of a sufficiently high inhibitory concentration. 2. Use sterile, pyrogen-free reagents and consumables. |
| Assay window is too small (low maximum aggregation). | 1. Low platelet reactivity: Platelets may not be responding adequately to the agonist. 2. Incorrect agonist concentration: The agonist concentration may be too low to induce a robust aggregation response. | 1. Ensure the blood donor has not taken any antiplatelet medication (e.g., aspirin) for at least two weeks prior to donation. 2. Increase the concentration of the platelet agonist. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against Various Platelet Agonists
| Platelet Agonist | Agonist Concentration | This compound IC50 (µM) |
| ADP | 5 µM | ~ 0.06 |
| Collagen | 2 µg/mL | ~ 0.08 |
| Thrombin | 0.1 U/mL | ~ 0.12 |
| Epinephrine | 10 µM | ~ 0.10 |
Note: These are representative values. The actual IC50 may vary depending on experimental conditions, including donor variability and specific assay protocols.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using Light Transmission Aggregometry (LTA)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on platelet aggregation induced by a specific agonist.
1. Materials:
-
This compound
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Freshly prepared human Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer and cuvettes with stir bars
2. Method:
-
PRP Preparation: Collect whole blood in tubes containing 3.2% sodium citrate. Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.
-
Platelet Count Standardization: Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Instrument Setup: Set the aggregometer to 37°C. Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in saline or the appropriate buffer to cover a range of concentrations (e.g., 0.001 µM to 10 µM).
-
Incubation: Pipette the standardized PRP into aggregometer cuvettes with stir bars. Add a specific volume of a this compound dilution (or vehicle control) to each cuvette and incubate for 5 minutes at 37°C with stirring.
-
Initiation of Aggregation: Add the platelet agonist at a pre-determined submaximal concentration to the cuvette and record the change in light transmission for at least 5-10 minutes.
-
Data Analysis: Determine the maximum percentage of platelet aggregation for each this compound concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.
Visualizations
References
Potential off-target effects of Ro 43-5054 in cellular assays
Welcome to the technical support center for Ro 43-5054. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective non-peptidic antagonist of the platelet glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) receptor, also known as integrin αIIbβ3.[1] Its primary mechanism of action is the inhibition of fibrinogen binding to GPIIb-IIIa, which is a critical step in the final common pathway of platelet aggregation.[1]
Q2: What is the reported potency of this compound?
This compound is a highly potent inhibitor of platelet aggregation. It has been reported to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation in human platelet-rich plasma (PRP) with an IC50 value of 0.06 µM.[2]
Q3: How selective is this compound for GPIIb-IIIa over other integrins?
This compound exhibits marked selectivity for GPIIb-IIIa over the vitronectin receptor (integrin αvβ3).[2][3] One study demonstrated that this compound did not inhibit αvβ3-mediated clot retraction in cells expressing αvβ3 but not αIIbβ3. While a precise IC50 value for αvβ3 is not consistently reported in the literature, the available data strongly suggest a significant selectivity window.
Q4: Are there any known off-target effects of this compound on other receptors or kinases?
Currently, there is a lack of publicly available data from broad off-target screening panels, such as kinase inhibitor profiles, for this compound. The existing literature emphasizes its selectivity for GPIIb-IIIa.
Q5: Has this compound been reported to cause cytotoxicity?
There is limited specific information on the cytotoxicity of this compound in common cell lines. A safety data sheet for the compound indicates no available data on germ cell mutagenicity or toxicity to fish. It is worth noting that some RGD-mimetic peptides have been associated with the induction of anoikis (a form of programmed cell death) in anchorage-dependent cells due to the inhibition of cell-matrix interactions. However, this is a class effect and has not been specifically documented for this compound. Researchers should empirically determine the cytotoxic potential of this compound in their specific cellular assay system.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Complete lack of inhibition of platelet aggregation | 1. Incorrect compound concentration: The concentration of this compound may be too low to effectively inhibit the high concentration of platelets and agonist used. 2. Compound degradation: Improper storage or handling may have led to the degradation of this compound. 3. Platelet activation pathway is independent of GPIIb-IIIa: The agonist used may induce platelet aggregation through a mechanism that bypasses the need for GPIIb-IIIa. | 1. Optimize concentration: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental conditions. 2. Use fresh compound: Prepare fresh stock solutions of this compound and store them as recommended by the supplier. 3. Confirm agonist mechanism: Use a well-characterized agonist known to induce GPIIb-IIIa-dependent platelet aggregation, such as ADP or thrombin. |
| Inconsistent or partial inhibition of platelet aggregation | 1. Variability in platelet preparation: The platelet count and reactivity can vary between donors and preparations. 2. Insufficient pre-incubation time: this compound may require a certain amount of time to bind to the GPIIb-IIIa receptor before the addition of an agonist. | 1. Standardize platelet preparation: Standardize the protocol for platelet isolation and ensure consistent platelet counts in your assays. 2. Optimize pre-incubation time: Test different pre-incubation times (e.g., 5, 15, and 30 minutes) with this compound before adding the agonist to determine the optimal time for inhibition. |
| Unexpected decrease in cell viability in a cell adhesion assay | 1. Induction of anoikis: As an RGD-mimetic, this compound may be inhibiting cell adhesion to the substrate, leading to programmed cell death in anchorage-dependent cells. 2. Off-target cytotoxicity: Although not widely reported, there may be cell-type specific cytotoxicity at higher concentrations. | 1. Use as a positive control for detachment: In this context, this compound could be used as a tool to study the effects of cell detachment. 2. Perform a cytotoxicity assay: Conduct a standard cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line. |
| No effect in a non-platelet cell line expected to express other integrins | 1. High selectivity of this compound: The compound is highly selective for GPIIb-IIIa and may not interact with other integrins at the concentrations used. | 1. Confirm target expression: Verify the expression of GPIIb-IIIa in your cell line if an effect is expected. 2. Use as a negative control: this compound can be used as a negative control to demonstrate that the observed cellular response is not mediated by GPIIb-IIIa. |
Quantitative Data Summary
| Compound | Target | Assay | Species | Potency (IC50) | Reference |
| This compound | GPIIb-IIIa (Integrin αIIbβ3) | ADP-induced Platelet Aggregation | Human | 0.06 µM | |
| This compound | Integrin αvβ3 | Clot Retraction | Human | No inhibition observed |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol is a general guideline and should be optimized for specific experimental needs.
1. Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP. c. Carefully collect the upper PRP layer without disturbing the buffy coat. d. Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP will be used to set the 100% aggregation baseline.
2. Platelet Count Adjustment: a. Determine the platelet count in the PRP using a hematology analyzer. b. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
3. Aggregation Measurement: a. Pre-warm the PRP and PPP to 37°C. b. Calibrate the aggregometer with adjusted PRP (0% aggregation) and PPP (100% aggregation). c. Add 450 µL of adjusted PRP to a cuvette with a stir bar. d. Add 50 µL of this compound at various concentrations (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring. e. Add a platelet agonist (e.g., ADP, thrombin) to induce aggregation. f. Record the change in light transmission for a set period (e.g., 5-10 minutes). g. Analyze the aggregation curves to determine the percentage of inhibition for each concentration of this compound.
Protocol 2: Flow Cytometry Analysis of GPIIb-IIIa Activation (PAC-1 Binding)
This protocol provides a framework for assessing the effect of this compound on the activation status of GPIIb-IIIa.
1. Blood Collection and Preparation: a. Collect whole blood into tubes containing an appropriate anticoagulant (e.g., sodium citrate or heparin). b. For whole blood assays, dilute the blood 1:10 with a suitable buffer (e.g., Tyrode's buffer). Alternatively, prepare PRP as described in Protocol 1.
2. Staining and Stimulation: a. Aliquot 50 µL of diluted whole blood or PRP into flow cytometry tubes. b. Add this compound at desired concentrations or vehicle control and incubate for a specified time at room temperature. c. Add a platelet agonist (e.g., ADP) to stimulate the platelets. d. Immediately add a fluorescently conjugated PAC-1 antibody (which specifically binds to the activated form of GPIIb-IIIa) and a platelet-specific marker (e.g., PE-conjugated anti-CD41). e. A tube without agonist will serve as a negative control for activation, and a tube with agonist but without this compound will serve as a positive control. f. Incubate for 15-20 minutes at room temperature in the dark.
3. Fixation (Optional): a. Add 500 µL of 1% paraformaldehyde to each tube to fix the platelets. This step is recommended if samples will not be analyzed immediately.
4. Data Acquisition and Analysis: a. Acquire data on a flow cytometer. b. Gate on the platelet population based on their forward and side scatter characteristics and positive staining for the platelet-specific marker (e.g., CD41). c. Determine the percentage of PAC-1 positive platelets and the median fluorescence intensity (MFI) of PAC-1 binding within the platelet gate. d. The inhibitory effect of this compound is determined by the reduction in PAC-1 binding compared to the positive control.
Visualizations
References
Technical Support Center: Interpreting Conformational Changes in GPIIb-IIIa Induced by Ro 43-5054
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the conformational changes in the platelet glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) receptor induced by the peptidomimetic inhibitor Ro 43-5054.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a low molecular weight, non-cyclic peptidomimetic inhibitor of the platelet GPIIb-IIIa receptor.[1] Its primary mechanism of action is to block the binding of fibrinogen to GPIIb-IIIa, thereby preventing platelet aggregation.[1][2] It is a highly potent and selective inhibitor, being three orders of magnitude more potent than RGDS in inhibiting fibrinogen binding to purified GPIIb-IIIa.[1]
Q2: How does this compound affect the conformation of GPIIb-IIIa?
This compound induces conformational changes in GPIIb-IIIa, leading to the exposure of Ligand-Induced Binding Sites (LIBS).[3] This alteration in conformation can be detected by the binding of specific monoclonal antibodies, such as D3GP3. Interestingly, the conformational changes induced by this compound are reversible on intact platelets but appear to be irreversible on purified GPIIb-IIIa, suggesting that cellular components play a role in regulating the receptor's conformational state.
Q3: Is the effect of this compound on platelets reversible?
Yes, on intact platelets, the conformational changes induced by this compound are reversible. Upon removal of the inhibitor, the LIBS epitope recognized by the D3GP3 antibody is no longer exposed, and platelets do not aggregate without an agonist.
Q4: How selective is this compound for GPIIb-IIIa?
This compound is highly selective for the GPIIb-IIIa receptor compared to other integrins, such as the vitronectin receptor (αvβ3). This selectivity makes it a valuable tool for specifically studying the function of GPIIb-IIIa.
Troubleshooting Guides
Problem 1: I am not observing the expected increase in LIBS exposure (e.g., D3GP3 binding) after treating platelets with this compound.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Ensure you are using an appropriate concentration of this compound. For in vitro platelet assays, concentrations in the range of 1-10 µM are often used to ensure saturation of the GPIIb-IIIa receptors. Perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.
-
-
Possible Cause 2: Issues with the D3GP3 antibody.
-
Solution: Verify the integrity and activity of your D3GP3 antibody. Use a positive control, such as a known agonist like ADP or thrombin in combination with a ligand-mimetic peptide, to confirm that the antibody can detect LIBS exposure. Ensure proper storage and handling of the antibody as per the manufacturer's instructions.
-
-
Possible Cause 3: Platelet preparation and handling.
-
Solution: Platelet activation state is critical. Use fresh platelets and handle them gently to avoid premature activation. If using washed platelets, ensure the washing procedure does not inadvertently activate them. Consider using whole blood for flow cytometry experiments to minimize manipulation-induced activation.
-
Problem 2: I am observing paradoxical platelet activation or aggregation after treatment with this compound.
-
Possible Cause: Ligand-mimetic nature of this compound.
-
Explanation: Like other ligand-mimetic GPIIb-IIIa antagonists, this compound can, under certain conditions, induce a conformation in GPIIb-IIIa that is recognized as "ligand-occupied." This can lead to "outside-in" signaling and platelet activation, a phenomenon known as paradoxical activation.
-
Solution: This paradoxical activation often requires receptor clustering and a low level of pre-stimulation. To mitigate this, ensure that your platelet preparation is not pre-activated. The presence of low levels of agonists like ADP can contribute to this effect. Consider including an ADP receptor antagonist, like AR-C69931MX, to block this pre-stimulation.
-
Problem 3: My flow cytometry results for PAC-1 binding are inconsistent or show high background.
-
Possible Cause 1: Non-specific antibody binding.
-
Solution: Include an isotype control to account for non-specific binding. To determine the level of non-specific PAC-1 binding, perform a control experiment in the presence of a saturating concentration of a GPIIb-IIIa inhibitor like this compound (e.g., 2 µM).
-
-
Possible Cause 2: Platelet activation during sample preparation.
-
Solution: Minimize sample handling and vortexing. Perform all staining steps at room temperature or 4°C as recommended for your specific antibodies to reduce platelet activation. Using a fixative like paraformaldehyde immediately after blood collection can help stabilize the platelet activation state.
-
-
Possible Cause 3: Instrument settings.
-
Solution: Optimize your flow cytometer settings, including forward and side scatter to properly gate on the platelet population. Ensure proper compensation is set if using multiple fluorochromes.
-
Data Presentation
Table 1: Inhibitory Potency of this compound
| Assay | Species/System | Agonist | IC50 Value | Reference |
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP | 0.06 µM | |
| Platelet Aggregation | Not Specified | Not Specified | 30 nM |
Table 2: Experimental Concentrations of this compound
| Experiment Type | Cell/System Type | Purpose | Concentration | Reference |
| Flow Cytometry (PAC-1 Binding) | CHO cells expressing αIIbβ3 | To determine non-specific PAC-1 binding | 2 µM | |
| Platelet Aggregation | Activated, fixed platelets | To block unoccupied GPIIb-IIIa receptors | Not specified, but used to eliminate aggregation | |
| Fibrinogen Binding Inhibition | Purified GPIIb-IIIa | Inhibition of fibrinogen binding | - |
Experimental Protocols
Protocol 1: Flow Cytometric Analysis of GPIIb-IIIa Activation (PAC-1 Binding)
This protocol is for assessing the activation status of GPIIb-IIIa on human platelets using the activation-specific antibody PAC-1.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate (B86180).
-
This compound stock solution.
-
Platelet agonist (e.g., ADP, thrombin receptor activating peptide - TRAP).
-
FITC-conjugated PAC-1 antibody.
-
PE-conjugated anti-CD61 antibody (platelet marker).
-
Isotype control antibody (FITC-conjugated IgM).
-
Phosphate-buffered saline (PBS).
-
1% Paraformaldehyde (PFA) solution.
-
Flow cytometer.
Procedure:
-
Blood Collection and Handling: Collect blood into sodium citrate tubes and process within 2 hours. Handle the blood gently to avoid platelet activation.
-
Sample Preparation:
-
In a series of flow cytometry tubes, add 5 µL of whole blood.
-
To the respective tubes, add your test compound (this compound at various concentrations) or vehicle control.
-
For a positive control, add a known platelet agonist (e.g., 20 µM ADP).
-
For a negative control for PAC-1 binding, add a saturating concentration of this compound (e.g., 2 µM) before adding the agonist.
-
-
Staining:
-
Add FITC-conjugated PAC-1 and PE-conjugated anti-CD61 antibodies to each tube.
-
In a separate tube, use a FITC-conjugated IgM isotype control instead of PAC-1.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 500 µL of 1% PFA to each tube to stop the reaction and fix the cells.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD61.
-
Measure the mean fluorescence intensity (MFI) of PAC-1 staining within the platelet gate.
-
The percentage of PAC-1 positive platelets can also be determined.
-
Protocol 2: Detection of this compound-Induced LIBS Exposure (D3GP3 Binding)
This protocol outlines a method to detect the conformational changes in GPIIb-IIIa induced by this compound using the LIBS-specific antibody D3GP3.
Materials:
-
Washed human platelets.
-
This compound stock solution.
-
Purified D3GP3 monoclonal antibody.
-
FITC-conjugated secondary antibody (anti-mouse IgG).
-
Tyrode's buffer.
-
Flow cytometer.
Procedure:
-
Platelet Preparation: Prepare washed platelets from freshly drawn citrated blood by centrifugation and resuspend in Tyrode's buffer.
-
Incubation with this compound:
-
Incubate the washed platelets with this compound (e.g., 1-10 µM) or vehicle control for 15-30 minutes at 37°C.
-
-
Primary Antibody Staining:
-
Add the D3GP3 antibody to the platelet suspension and incubate for 30 minutes at room temperature.
-
-
Washing:
-
Wash the platelets twice with Tyrode's buffer to remove unbound primary antibody.
-
-
Secondary Antibody Staining:
-
Resuspend the platelet pellet in Tyrode's buffer containing the FITC-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the platelets twice with Tyrode's buffer to remove unbound secondary antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the final platelet pellet in Tyrode's buffer and analyze on a flow cytometer.
-
Gate on the platelet population and measure the MFI of the FITC signal. An increase in MFI in the this compound-treated sample compared to the control indicates LIBS exposure.
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced conformational change in GPIIb-IIIa.
Caption: Experimental workflow for flow cytometric analysis of GPIIb-IIIa activation.
References
Troubleshooting Ro 43-5054 experiments showing anomalous results
Welcome to the technical support center for Ro 43-5054. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot anomalous results in experiments involving this platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Question 1: Why am I observing lower-than-expected inhibition of platelet aggregation with this compound?
Answer:
Several factors could contribute to reduced efficacy of this compound in your platelet aggregation assays.
-
Reagent Integrity:
-
Degradation: this compound is a peptidomimetic and may be susceptible to degradation. Ensure it has been stored correctly, protected from light and moisture, and has not undergone multiple freeze-thaw cycles.
-
Purity: Verify the purity of your this compound lot. Impurities can interfere with its activity.
-
-
Experimental Conditions:
-
Agonist Concentration: The concentration of the platelet agonist used (e.g., ADP, thrombin, collagen) is critical. High concentrations of a strong agonist may overcome the inhibitory effect of this compound. Consider performing a dose-response curve with your agonist to determine the optimal concentration.
-
Platelet Preparation: The health and concentration of your platelet preparation are paramount. Ensure platelets are viable and not prematurely activated during preparation. Use fresh preparations for each experiment.
-
Incubation Time: A pre-incubation period of this compound with the platelets before adding the agonist is often necessary for optimal inhibition. This allows the antagonist to bind to the GPIIb/IIIa receptors. Optimize this incubation time (e.g., 5-15 minutes).
-
-
Solubility:
Question 2: My results show a paradoxical increase in a marker of platelet activation after treatment with this compound. Is this possible?
Answer:
Yes, this is a plausible, though complex, phenomenon that has been observed with some GPIIb/IIIa antagonists.
-
Conformational Changes and Receptor Priming: this compound, like other RGD-mimetic antagonists, can induce conformational changes in the GPIIb/IIIa receptor upon binding.[2][3][4][5] This can sometimes lead to the exposure of "ligand-induced binding sites" (LIBS). In some contexts, this altered conformation might "prime" the receptor, making it more susceptible to activation by other stimuli or even leading to a low level of activation itself. This could manifest as an increase in certain activation markers, even while aggregation is blocked.
-
Off-Target Effects: While this compound is described as a selective GPIIb/IIIa antagonist, high concentrations could potentially have off-target effects on other cellular signaling pathways.
-
Experimental Artifacts: Ensure that your detection method for platelet activation is specific and that the observed increase is not an artifact of the assay itself. For example, some antibodies used in flow cytometry may preferentially bind to the antagonist-bound conformation of GPIIb/IIIa.
Question 3: I am seeing significant variability in my IC50 values for this compound across different experiments. How can I improve consistency?
Answer:
High variability in IC50 values often points to inconsistencies in experimental setup.
-
Standardize Platelet Donor and Preparation: Platelet reactivity can vary between donors. If possible, use platelets from a consistent source or pool from multiple donors. Standardize your platelet isolation and washing procedures to minimize pre-activation.
-
Precise Reagent Handling:
-
Serial Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Avoid using old stock dilutions.
-
Agonist Potency: The potency of your platelet agonist can change over time. Aliquot and store agonists appropriately and validate their activity regularly.
-
-
Control for Assay Conditions:
-
Temperature and pH: Platelet function is sensitive to temperature and pH. Ensure your assay buffer is maintained at a physiological pH and temperature (typically 37°C).
-
Stirring/Agitation: In aggregometry, the speed of stirring is critical. Ensure this is consistent across all wells and experiments.
-
Data Presentation
Table 1: Troubleshooting Anomalous IC50 Values for this compound in Platelet Aggregation Assays
| Parameter | Expected Result (Literature Range) | Anomalous Result | Potential Cause(s) | Recommended Action |
| IC50 (ADP-induced) | ~0.06 µM | > 1 µM | Insufficient drug concentration, degraded compound, excessive agonist, platelet insensitivity. | Verify compound integrity, optimize agonist concentration, check platelet viability. |
| IC50 (Collagen-induced) | Varies by agonist | < 0.01 µM | Low agonist concentration, hyper-reactive platelets, calculation error. | Validate agonist activity, standardize platelet preparation, re-check data analysis. |
| Maximum Inhibition | > 90% | < 70% | Compound precipitation, insufficient incubation time, presence of interfering substances. | Check for solubility issues, optimize pre-incubation time, ensure buffer purity. |
| High Standard Deviation | < 15% | > 30% | Inconsistent pipetting, variable platelet counts, temperature fluctuations. | Use calibrated pipettes, normalize platelet counts, ensure stable incubation temperature. |
Experimental Protocols
Protocol: In Vitro Platelet Aggregation Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.
-
Platelet-Rich Plasma (PRP) Preparation: a. Draw whole blood from a healthy, consenting donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate). b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP. c. Carefully collect the upper PRP layer. d. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP will be used as a blank (100% aggregation).
-
Assay Procedure: a. Pre-warm PRP and PPP aliquots to 37°C. b. Place a cuvette with a stir bar containing a specific volume of PRP (e.g., 450 µL) into the aggregometer and allow it to equilibrate for 5 minutes. Set this as the baseline (0% aggregation). c. Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP and incubate for 5-15 minutes with stirring. d. Add the platelet agonist (e.g., ADP, final concentration 5-10 µM) to initiate aggregation. e. Record the change in light transmission for 5-10 minutes. f. Calculate the percentage of inhibition relative to the vehicle control.
Visualizations
Diagram 1: this compound Mechanism of Action and Potential for Anomalous Signaling
Caption: Mechanism of this compound and a potential pathway for anomalous results.
Diagram 2: Troubleshooting Workflow for Low Inhibition
Caption: A logical workflow for troubleshooting low inhibition in this compound experiments.
References
Technical Support Center: Ro 43-5054 and Receptor Priming Effects on Platelets
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist, Ro 43-5054. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental design and data interpretation, with a focus on its receptor priming effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptidic antagonist of the platelet GPIIb/IIIa receptor.[1][2][3] Its primary mechanism of action is to block the binding of fibrinogen to GPIIb/IIIa, which is the final common pathway for platelet aggregation.[4] This makes it a powerful inhibitor of platelet aggregation.
Q2: What is "receptor priming" and how does this compound induce it?
A2: Receptor priming, in the context of GPIIb/IIIa, refers to a conformational change in the receptor that exposes new epitopes, known as ligand-induced binding sites (LIBS). This compound, as a ligand-mimetic, induces these conformational changes in GPIIb/IIIa upon binding.[5] This is a key feature that distinguishes it from some other GPIIb/IIIa antagonists.
Q3: How does this compound differ from other GPIIb/IIIa antagonists like Ro 44-9883?
A3: The primary difference lies in their effect on the conformation of the GPIIb/IIIa receptor. This compound is known to induce the expression of LIBS, thereby "priming" the receptor. In contrast, other antagonists, such as Ro 44-9883, can inhibit fibrinogen binding without causing these conformational changes. This makes the choice of antagonist critical depending on the experimental question.
Q4: What is the stability of this compound in solution and how should it be stored?
A4: For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution is prepared, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can affect its stability. The specific solvent for reconstitution should be based on the manufacturer's recommendations, but is often a polar organic solvent like DMSO, which is then further diluted in an aqueous buffer for experiments.
Q5: Can this compound cause platelet activation on its own?
A5: While this compound is a potent inhibitor of aggregation, the induction of conformational changes (priming) can, under certain experimental conditions and at low concentrations, lead to a state where the receptor has a higher affinity for its natural ligand, fibrinogen. However, at concentrations sufficient to block the fibrinogen binding site, it overwhelmingly functions as an antagonist.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to facilitate experimental design and comparison.
| Parameter | Value | Agonist | Platelet Source | Reference |
| IC50 (Platelet Aggregation) | 0.06 µM (60 nM) | ADP | Human Platelet-Rich Plasma (PRP) | |
| IC50 (Platelet Aggregation) | 30 nM | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Platelet Preparation from Whole Blood
This protocol describes the preparation of washed platelets for use in aggregation or flow cytometry assays.
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The first 2-3 mL of blood should be discarded to avoid activation from the venipuncture.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off. This will separate the PRP (upper layer) from red and white blood cells.
-
PRP Aspiration: Carefully aspirate the PRP and transfer it to a new sterile tube.
-
Platelet Pelleting: To wash the platelets, add an equal volume of a suitable wash buffer (e.g., CGS buffer: 120 mM NaCl, 13 mM sodium citrate, 30 mM glucose, pH 6.5) and centrifuge at 1000 x g for 10 minutes at room temperature.
-
Resuspension: Gently discard the supernatant and resuspend the platelet pellet in a buffer appropriate for your downstream application (e.g., Tyrode's buffer).
-
Platelet Counting and Adjustment: Count the platelets using a hematology analyzer and adjust the concentration as required for your specific assay.
-
Resting Period: Allow the washed platelets to rest at room temperature for at least 30 minutes before use to allow them to return to a quiescent state.
Protocol 2: Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation.
-
Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.
-
Baseline Calibration: Use platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes), to set the 100% aggregation baseline. Use your prepared platelet suspension to set the 0% aggregation baseline.
-
Incubation: Pipette your platelet suspension into the aggregometer cuvettes and allow them to equilibrate to 37°C for a few minutes.
-
Addition of this compound: Add the desired concentration of this compound or vehicle control to the platelet suspension and incubate for the desired time.
-
Initiation of Aggregation: Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.
-
Data Acquisition: The aggregometer will measure the change in light transmission as platelets aggregate. Record the data for the desired duration.
Protocol 3: Flow Cytometry for GPIIb/IIIa Activation (PAC-1 Binding) and P-selectin Expression
This protocol allows for the single-cell analysis of platelet activation markers.
-
Platelet Preparation: Prepare washed platelets or use diluted PRP.
-
Incubation with this compound and Agonist: In a microtiter plate or flow cytometry tubes, add your platelet suspension. Add this compound or vehicle control and incubate. Then, add a platelet agonist to stimulate the platelets.
-
Antibody Staining: Add fluorescently labeled antibodies to your samples. Key antibodies include:
-
PAC-1: An antibody that specifically recognizes the activated conformation of GPIIb/IIIa.
-
Anti-CD62P (P-selectin): A marker for platelet degranulation.
-
Anti-CD41/CD61: To identify the platelet population.
-
-
Incubation: Incubate the samples with the antibodies in the dark at room temperature for 15-20 minutes.
-
Fixation (Optional): If you do not plan to acquire the samples immediately, you can fix the platelets with a paraformaldehyde-based fixative.
-
Washing: Add a wash buffer and centrifuge to pellet the platelets. Resuspend in a suitable sheath fluid for flow cytometry.
-
Data Acquisition: Acquire the samples on a flow cytometer, ensuring you collect a sufficient number of platelet events.
-
Data Analysis: Gate on the platelet population using forward and side scatter, and a platelet-specific marker (CD41/CD61). Analyze the expression of PAC-1 and P-selectin in your different experimental groups. Use a sample with a saturating concentration of this compound to set the gate for non-specific PAC-1 binding.
Troubleshooting Guides
Issue 1: Unexpectedly high baseline platelet activation in control samples.
-
Possible Cause: Platelets were activated during the collection or preparation process.
-
Solution: Ensure gentle blood collection, discard the first few milliliters of blood, and handle the platelets with care during centrifugation and resuspension. Avoid vigorous vortexing. Allow for an adequate resting period after preparation.
-
-
Possible Cause: Contamination of reagents with activating substances.
-
Solution: Use high-purity, sterile reagents and buffers.
-
Issue 2: Inconsistent or non-reproducible results in platelet aggregation assays.
-
Possible Cause: Variability in agonist concentration or activity.
-
Solution: Prepare fresh agonist solutions for each experiment. Perform a dose-response curve for your agonist to ensure you are using a concentration that gives a consistent and submaximal response, which is more sensitive for detecting inhibition.
-
-
Possible Cause: Donor-to-donor variability in platelet reactivity.
-
Solution: If possible, perform experiments with platelets from multiple donors to ensure the observed effects are not donor-specific. Acknowledge and report the biological variability.
-
Issue 3: Low signal or no difference in PAC-1 binding after agonist stimulation in flow cytometry.
-
Possible Cause: Insufficient agonist concentration or inactive agonist.
-
Solution: Verify the concentration and activity of your agonist.
-
-
Possible Cause: Issues with the PAC-1 antibody.
-
Solution: Ensure the PAC-1 antibody is stored correctly and has not expired. Titrate the antibody to determine the optimal staining concentration.
-
-
Possible Cause: Premature fixation of platelets.
-
Solution: PAC-1 binding can be sensitive to fixation. If possible, perform the staining on live cells before fixation.
-
Issue 4: High non-specific binding of antibodies in flow cytometry.
-
Possible Cause: Inadequate washing steps.
-
Solution: Ensure sufficient washing of the platelets after antibody incubation to remove unbound antibodies.
-
-
Possible Cause: Fc receptor-mediated antibody binding.
-
Solution: Consider using an Fc receptor blocking agent if non-specific binding is a persistent issue.
-
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
Technical Support Center: Ro 43-5054 and its Impact on Bleeding Time in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist, Ro 43-5054, on bleeding time in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor.[1] This receptor is crucial for platelet aggregation, the final common pathway in the formation of a platelet plug. By blocking the GPIIb/IIIa receptor, this compound prevents fibrinogen from binding to activated platelets, thereby inhibiting their aggregation and the formation of thrombi. This mechanism is central to its function as an antiplatelet agent.
Q2: In which animal models has this compound or similar compounds been studied?
This compound and other GPIIb/IIIa antagonists have been evaluated in various animal models to assess their efficacy and safety, including their effects on bleeding time. Notably, this compound has been studied in a canine model of coronary artery thrombolysis. A closely related compound, Ro 44-9883, has been investigated in guinea pig models of thrombosis. Furthermore, other GPIIb/IIIa antagonists like tirofiban (B1683177) have been studied in canine and baboon models, providing valuable comparative data.[2][3][4]
Q3: What is the expected effect of this compound on bleeding time?
Quantitative Data on GPIIb/IIIa Antagonist Impact on Bleeding Time
The following table summarizes the dose-dependent effect of the GPIIb/IIIa antagonist tirofiban on bleeding time in a canine model. This data is presented as a representative example of the expected effects of this compound.
| Compound | Animal Model | Dose | Baseline Bleeding Time (mean ± SD) | Post-treatment Bleeding Time (mean ± SD) |
| Tirofiban | Dog | 0.3 µg/kg/min (IV) | 3.5 ± 1.0 min | 13 ± 6 min |
| Tirofiban | Dog | >0.3 µg/kg/min (IV) | 3.5 ± 1.0 min | >30 min |
Data extracted from a study on the effects of tirofiban in an ex vivo canine arteriovenous shunt model.[3]
Experimental Protocols
Key Experiment: Buccal Mucosal Bleeding Time (BMBT) in the Canine Model
This protocol describes a standardized method for measuring bleeding time in dogs, a common procedure in preclinical safety assessment of antithrombotic agents.
Materials:
-
Spring-loaded bleeding time device with a template
-
Filter paper
-
Stopwatch
-
Gauze
-
Anesthetic (if required for animal handling)
Procedure:
-
The dog is placed in lateral or sternal recumbency. Sedation or light anesthesia may be necessary for restraint and to minimize stress, which can affect bleeding time.
-
The upper lip is gently folded up to expose the buccal mucosal surface. A strip of gauze can be used to hold the lip in place.
-
A site on the buccal mucosa, avoiding any visible blood vessels, is chosen.
-
The bleeding time device is placed firmly against the mucosal surface.
-
The trigger on the device is depressed to make a standardized incision. Simultaneously, the stopwatch is started.
-
Every 15-30 seconds, the blood flowing from the incision is carefully blotted with the edge of the filter paper, ensuring not to touch the incision itself to avoid disrupting the forming clot.
-
The time from the initial incision until bleeding ceases (i.e., no more blood is absorbed by the filter paper) is recorded as the bleeding time.
-
Normal BMBT in dogs is typically between 2 to 4 minutes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Excessive Bleeding Unrelated to Drug Effect | Improper incision technique (e.g., hitting a larger vessel). | Ensure the bleeding time device is placed on a flat, vessel-free area of the buccal mucosa. Standardize the location of the incision across all animals. |
| High Variability in Bleeding Times within a Group | Inconsistent pressure applied with the bleeding time device. Animal stress or movement. | Ensure consistent and firm pressure when using the device. Use appropriate restraint or sedation to minimize animal movement and stress. |
| Premature Cessation of Bleeding | Inadvertent contact with the wound during blotting. | Blot the blood from a short distance below the incision without touching the wound to allow for natural clot formation. |
| No Prolongation of Bleeding Time at Expected Efficacious Doses | Incorrect drug concentration or formulation. Suboptimal route of administration or bioavailability. | Verify the concentration and stability of the this compound solution. Ensure the chosen route of administration allows for adequate systemic exposure. Consider pharmacokinetic analysis to confirm drug levels. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting platelet aggregation.
Experimental Workflow for Assessing Bleeding Time
Caption: Workflow for evaluating the effect of this compound on bleeding time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tirofiban provides "platelet anesthesia" during cardiopulmonary bypass in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of GP IIb/IIIa receptor inhibitor tirofiban (aggrastat) in ex vivo canine arteriovenous shunt model of stent thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental carotid thrombosis in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Duration of Ro 43-5054 inhibitory effect in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro use of Ro 43-5054, a potent and selective peptidomimetic inhibitor of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
A1: this compound is a competitive antagonist of the platelet glycoprotein IIb/IIIa (αIIbβ3) receptor. By binding to this receptor, it blocks the binding of fibrinogen, which is essential for the cross-linking of platelets and subsequent aggregation. This inhibitory action makes it a valuable tool for studying platelet function and thrombosis in vitro.
Q2: How long does the inhibitory effect of this compound last in an in vitro setting?
A2: The inhibitory effect of this compound is reversible and its duration is dependent on the continued presence of the compound in the experimental medium. Studies have shown that platelet function can be fully restored after the removal of this compound. For instance, in one study, platelets treated with a drug combination including this compound regained their full sensitivity to the agonist ADP just 90 minutes after the drugs were removed by gel filtration[1]. This indicates that if the compound is washed out from the cell culture, the inhibitory effect is not permanent.
Q3: Is there specific data on the binding kinetics, such as the dissociation constant (Kd) or off-rate (koff), for this compound?
Q4: Can this compound induce conformational changes in the GPIIb/IIIa receptor?
A4: Yes, some studies have reported that this compound can induce conformational changes in the GPIIb/IIIa receptor upon binding, which can be detected by the binding of specific monoclonal antibodies known as ligand-induced binding site (LIBS) antibodies[1][2]. Interestingly, while these conformational changes were not reversed after inhibitor removal in studies with purified GPIIb/IIIa, they were fully reversed in intact platelets after the inhibitor was removed[2].
Q5: How can I perform a washout experiment to confirm the reversibility of this compound's effect in my cell culture?
A5: A standard washout experiment can be performed to determine the duration of the inhibitory effect in your specific in vitro system. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Summary of In Vitro Inhibitory Effect of this compound
| Parameter | Observation | Source |
| Mechanism of Action | Competitive antagonist of the GPIIb/IIIa (αIIbβ3) receptor, inhibiting fibrinogen binding. | General knowledge |
| Inhibitory Effect | Blocks platelet aggregation induced by various agonists (e.g., ADP, collagen). | [1] |
| Reversibility | The inhibitory effect is reversible. | |
| Duration of Effect | Dependent on the presence of the compound. Platelet function is restored after washout. | |
| Example of Reversibility | Platelets regained full sensitivity to ADP 90 minutes after removal of this compound by gel filtration. |
Experimental Protocols
Protocol: In Vitro Washout Experiment to Assess Reversibility of this compound Inhibition
This protocol outlines a general procedure to determine the duration of the inhibitory effect of this compound after its removal from a platelet suspension.
Materials:
-
Platelet-rich plasma (PRP) or washed platelet suspension
-
This compound solution of known concentration
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Appropriate buffer (e.g., Tyrode's buffer)
-
Centrifuge
-
Platelet aggregometer or flow cytometer
Procedure:
-
Incubation: Incubate the platelet suspension with this compound at the desired concentration for a specified period (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Baseline Measurement: Before washout, measure the baseline platelet aggregation in response to an agonist to confirm the inhibitory effect of this compound.
-
Washout:
-
Centrifuge the platelet suspension at a speed sufficient to pellet the platelets without causing activation (e.g., 1000 x g for 10 minutes).
-
Carefully aspirate the supernatant containing this compound.
-
Gently resuspend the platelet pellet in fresh, pre-warmed buffer that does not contain this compound.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of the inhibitor.
-
-
Post-Washout Time Points:
-
At various time points after the final resuspension (e.g., 0, 30, 60, 90, 120 minutes), take aliquots of the platelet suspension.
-
For each time point, measure platelet aggregation in response to the same agonist used in the baseline measurement.
-
-
Data Analysis: Compare the platelet aggregation at each post-washout time point to the baseline measurement and the vehicle control. This will indicate the rate at which the inhibitory effect is reversed.
Mandatory Visualization
Caption: Inhibition of Platelet Aggregation by this compound.
References
Technical Support Center: Investigating and Mitigating Potential Immunogenicity of LIBS Induction by Ro 43-5054
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the immunogenic potential of Ligand-Induced Binding Sites (LIBS) induced by the GPIIb/IIIa antagonist, Ro 43-5054.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce LIBS?
This compound is a peptidomimetic antagonist of the platelet glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor, a key player in platelet aggregation. Unlike some other antagonists, this compound binds to GPIIb/IIIa in a way that causes a conformational change in the receptor. This altered conformation exposes new epitopes on the receptor surface, known as Ligand-Induced Binding Sites (LIBS). The expression of LIBS can be detected by specific monoclonal antibodies. Another GPIIb/IIIa inhibitor, Ro 44-9883, does not induce LIBS and can be used as a negative control in experiments.
Q2: Is there evidence that this compound or the LIBS it induces are immunogenic?
Currently, there is no direct clinical or preclinical evidence in the public domain to suggest that this compound, a small molecule, or the conformational LIBS it induces on the GPIIb/IIIa receptor, are immunogenic. Immunogenicity is a more commonly observed phenomenon with large molecule biologics, such as therapeutic antibodies. However, from a theoretical standpoint, any alteration in a self-protein's conformation could potentially be recognized as foreign by the immune system. This technical guide is provided to assist researchers in investigating this hypothetical risk.
Q3: What are the potential immunological consequences if LIBS were immunogenic?
If the LIBS induced by this compound were to be immunogenic, potential consequences could include:
-
Development of Anti-Drug Antibodies (ADAs): The immune system could generate antibodies that recognize the this compound-GPIIb/IIIa complex or the altered conformation of GPIIb/IIIa itself.
-
Neutralization of Therapeutic Effect: These ADAs could potentially interfere with the binding of this compound to GPIIb/IIIa, reducing its antiplatelet efficacy.
-
Altered Pharmacokinetics: Formation of immune complexes could lead to faster clearance of the drug.
-
Adverse Immune Reactions: In rare cases, an immune response could lead to immune-related adverse events.
Q4: How can I assess the immunogenic potential of this compound-induced LIBS in my research?
Assessing the immunogenic potential would involve a multi-pronged approach, including in silico, in vitro, and potentially in vivo studies. Key in vitro assays include:
-
T-cell Proliferation Assays: To determine if the this compound-LIBS complex can stimulate T-cell activation and proliferation.
-
Cytokine Release Assays: To measure the release of pro-inflammatory cytokines from immune cells upon exposure to the this compound-LIBS complex.
-
Anti-Drug Antibody (ADA) Assays: To detect the presence of antibodies that bind to the this compound-induced conformation of GPIIb/IIIa in preclinical or clinical samples.
Detailed protocols for these assays are provided in the Troubleshooting Guides section.
Troubleshooting Guides
Guide 1: Investigating Unexpected Loss of this compound Efficacy In Vitro
Problem: A previously effective concentration of this compound shows diminished inhibition of platelet aggregation in your in vitro assays using subject-derived platelets.
Potential Cause: Development of neutralizing anti-drug antibodies (ADAs) that recognize the this compound-induced LIBS and interfere with its function.
Troubleshooting Steps:
-
Confirm Platelet Function: Ensure platelets from the subject are viable and respond to standard agonists (e.g., ADP, thrombin).
-
Test a Non-LIBS Inducing Antagonist: Repeat the platelet aggregation assay using Ro 44-9883. If Ro 44-9883 still effectively inhibits aggregation, it suggests the issue is specific to the LIBS-inducing properties of this compound.
-
Perform an ADA Screening Assay: Utilize an ELISA-based assay to screen for the presence of antibodies in the subject's plasma or serum that bind to GPIIb/IIIa in the presence of this compound.
Data Interpretation:
| Assay | Result | Interpretation |
| Platelet Aggregation with this compound | Reduced Inhibition | Potential presence of neutralizing factors. |
| Platelet Aggregation with Ro 44-9883 | Normal Inhibition | Suggests the inhibitory factor is specific to the LIBS conformation induced by this compound. |
| ADA ELISA | Positive Signal | Indicates the presence of antibodies that recognize the this compound-GPIIb/IIIa complex. |
Guide 2: Assessing Cellular Immune Response to this compound-Treated Platelets
Problem: You hypothesize that the conformational change induced by this compound could trigger a T-cell response and want to test this in vitro.
Experimental Approach: Co-culture of peripheral blood mononuclear cells (PBMCs) with this compound-treated platelets.
Methodology:
-
Isolate Platelets and PBMCs: Isolate platelets and PBMCs from healthy donor blood.
-
Treat Platelets: Incubate isolated platelets with a therapeutic concentration of this compound. As a negative control, incubate platelets with Ro 44-9883 or vehicle.
-
Co-culture: Co-culture the treated platelets with the autologous PBMCs.
-
Assess T-cell Proliferation: After a defined incubation period (e.g., 5-7 days), measure T-cell proliferation using methods like CFSE dilution by flow cytometry or BrdU incorporation.
-
Measure Cytokine Production: Collect the supernatant from the co-culture and measure the concentration of key cytokines (e.g., IFN-γ, IL-2, TNF-α) using a multiplex immunoassay (e.g., Luminex) or ELISA.
Data Interpretation:
| Condition | T-cell Proliferation | Pro-inflammatory Cytokine Levels | Interpretation |
| PBMCs + this compound-treated Platelets | Increased | Increased | Suggests a potential cellular immune response to the LIBS-induced conformation. |
| PBMCs + Ro 44-9883-treated Platelets | Baseline | Baseline | Indicates the response is specific to the LIBS-inducing agent. |
| PBMCs + Untreated Platelets | Baseline | Baseline | Control for baseline reactivity. |
Experimental Protocols
Protocol 1: ELISA for Detection of Anti-LIBS Antibodies
Objective: To detect antibodies that specifically recognize the conformational epitopes (LIBS) on GPIIb/IIIa induced by this compound.
Materials:
-
Purified human GPIIb/IIIa
-
High-binding 96-well ELISA plates
-
This compound and Ro 44-9883
-
Test serum/plasma samples
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat ELISA plates with purified GPIIb/IIIa overnight at 4°C.
-
Washing: Wash plates three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash plates three times.
-
Sample Incubation:
-
In separate tubes, pre-incubate diluted test serum/plasma with:
-
This compound (to detect anti-LIBS antibodies)
-
Ro 44-9883 (as a negative control for LIBS-specific binding)
-
Vehicle (to measure total binding to GPIIb/IIIa)
-
-
Add the pre-incubated samples to the coated and blocked wells. Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash plates five times.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG and incubate for 1 hour at room temperature.
-
Washing: Wash plates five times.
-
Detection: Add TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Add stop solution.
-
Read Absorbance: Read the absorbance at 450 nm.
Protocol 2: T-cell Proliferation Assay using CFSE
Objective: To assess the ability of this compound-induced LIBS to stimulate T-cell proliferation.
Materials:
-
PBMCs isolated from healthy donors
-
Platelets isolated from the same donors
-
This compound and Ro 44-9883
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Complete RPMI-1640 medium
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8)
Procedure:
-
Label PBMCs: Label isolated PBMCs with CFSE according to the manufacturer's protocol.
-
Prepare Platelets:
-
Treat isolated platelets with this compound.
-
Treat a separate aliquot of platelets with Ro 44-9883 (negative control).
-
Leave one aliquot of platelets untreated (vehicle control).
-
-
Co-culture:
-
In a 96-well plate, co-culture CFSE-labeled PBMCs with the different preparations of treated and untreated platelets.
-
Include a positive control (e.g., PBMCs stimulated with PHA or anti-CD3/CD28).
-
Include a negative control (CFSE-labeled PBMCs alone).
-
-
Incubation: Incubate the plate for 5-7 days at 37°C in a CO₂ incubator.
-
Staining for Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (CD3, CD4, CD8).
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the CD4+ and CD8+ T-cell populations and analyze the CFSE fluorescence. Proliferation is indicated by a serial halving of CFSE intensity.
Visualizations
Caption: Workflow for detecting anti-LIBS antibodies using ELISA.
Caption: Hypothetical signaling pathway for LIBS-induced immunogenicity.
Validation & Comparative
A Head-to-Head Comparison of Ro 43-5054 and RGDS Peptide in GPIIb-IIIa Inhibition
For researchers, scientists, and drug development professionals, the selection of a suitable Glycoprotein IIb-IIIa (GPIIb-IIIa) inhibitor is a critical decision. This guide provides a comprehensive comparison of two such inhibitors: the peptidomimetic Ro 43-5054 and the endogenous peptide sequence, RGDS.
This document delves into their performance, supported by experimental data, to facilitate an informed choice for your research and development endeavors. We will explore their efficacy in inhibiting platelet aggregation and fibrinogen binding, providing detailed experimental protocols and a visual representation of the underlying signaling pathways.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and RGDS peptide, focusing on their inhibitory concentrations (IC50) and binding affinities (Ki). It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Assay | Agonist | IC50 | Source |
| This compound | Platelet Aggregation | Fibrinogen | 30 nM | [1] |
| This compound | Platelet Aggregation | ADP | 0.06 µM (60 nM) | [2] |
| RGDS Peptide | Platelet Aggregation | ADP | 196 µM | [3] |
Table 1: Inhibition of Platelet Aggregation (IC50)
| Inhibitor | Assay | Ligand | Ki | IC50 | Source |
| RGDS Peptide | Fibrinogen Binding | Fibrinogen | 12 ± 2 µM | - | [4] |
| RGDS Peptide | Fibrinogen Binding | 8D-50 (Fibrinogen fragment) | 15 ± 3 µM | - | [4] |
| RGDS Peptide | Anti-GP IIb/IIIa mAb Binding | LJ-CP8 | - | 48 µM |
Table 2: Inhibition of Ligand Binding to GPIIb-IIIa
From the available data, this compound demonstrates significantly higher potency in inhibiting platelet aggregation compared to the RGDS peptide, with IC50 values in the nanomolar range versus the micromolar range for RGDS.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: GPIIb-IIIa signaling pathway and points of inhibition.
Caption: Workflow for Platelet Aggregation Assay.
Caption: Workflow for Fibrinogen Binding Assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This method measures the change in light transmission through a platelet suspension as platelets aggregate.
1. Sample Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The supernatant is the PRP.
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The PPP serves as a blank (100% aggregation).
2. Assay Procedure:
-
Pre-warm PRP and PPP aliquots to 37°C.
-
Place a cuvette with PRP and a magnetic stir bar into the aggregometer and set the baseline to 0% aggregation.
-
Place a cuvette with PPP into the aggregometer and set the 100% aggregation level.
-
To a cuvette with PRP, add the desired concentration of the inhibitor (this compound or RGDS peptide) and incubate for a specified time.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, thrombin).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.
Fibrinogen Binding Assay (Flow Cytometry)
This assay quantifies the binding of fluorescently labeled fibrinogen to activated platelets.
1. Sample Preparation:
-
Prepare PRP from whole blood as described in the platelet aggregation assay protocol.
2. Staining Procedure:
-
Aliquot PRP into flow cytometry tubes.
-
Add varying concentrations of the inhibitor (this compound or RGDS peptide) to the tubes and incubate.
-
Add a platelet agonist (e.g., ADP, thrombin) to activate the platelets.
-
Immediately add a saturating concentration of fluorescently labeled fibrinogen (e.g., FITC-conjugated fibrinogen).
-
Incubate the samples in the dark at room temperature for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a fixative solution (e.g., 1% formaldehyde (B43269) in PBS).
3. Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the gated platelet population.
-
The MFI is proportional to the amount of bound fibrinogen.
4. Data Analysis:
-
Calculate the percentage of inhibition of fibrinogen binding for each inhibitor concentration relative to the positive control (activated platelets without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The data presented in this guide indicates that this compound is a substantially more potent inhibitor of GPIIb-IIIa than the RGDS peptide. Its peptidomimetic nature likely contributes to its enhanced stability and affinity for the receptor. The choice between these two inhibitors will ultimately depend on the specific requirements of the research, including the desired potency, specificity, and the experimental model being used. The provided protocols offer a standardized approach to enable researchers to generate their own comparative data under their specific experimental conditions.
References
- 1. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GPIIb/IIIa Antagonists: Ro 43-5054 vs. Abciximab
In the landscape of antiplatelet therapy, the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on platelets is a pivotal target for preventing thrombotic events. This guide provides a detailed comparison of two notable GPIIb/IIIa antagonists: Ro 43-5054, a synthetic peptidomimetic, and Abciximab, a monoclonal antibody fragment. We delve into their distinct mechanisms of action, applications, and the experimental data that underpins our understanding of these agents. This comparison is intended for researchers, scientists, and drug development professionals engaged in cardiovascular and thrombosis research.
At a Glance: Key Differences
| Feature | This compound | Abciximab |
| Molecule Type | Low molecular weight, non-cyclic, peptidomimetic[1][2] | Chimeric human-murine monoclonal antibody Fab fragment[3][4] |
| Target Receptor | Platelet Glycoprotein IIb/IIIa[5] | Platelet Glycoprotein IIb/IIIa, Vitronectin Receptor (αvβ3), Mac-1 |
| Primary Application | Preclinical research in thrombosis and thrombolysis | Adjunct to percutaneous coronary intervention (PCI) and unstable angina |
| Development Stage | Preclinical | Clinically approved and previously marketed (ReoPro) |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Abciximab function by antagonizing the GPIIb/IIIa receptor, the final common pathway for platelet aggregation. However, their molecular nature dictates distinct interaction mechanisms with the receptor.
This compound: The Conformation-Inducing Peptidomimetic
This compound is a synthetic, low-molecular-weight compound designed to mimic the Arg-Gly-Asp (RGD) sequence that fibrinogen uses to bind to GPIIb/IIIa. A key feature of this compound is its ability to induce conformational changes in the GPIIb/IIIa receptor upon binding. This leads to the exposure of "ligand-induced binding sites" (LIBS). While this conformational change is irreversible on purified GPIIb/IIIa, it is reversible on intact platelets, suggesting a regulatory role of the cellular environment. This induction of a high-affinity state for fibrinogen is a unique characteristic among GPIIb/IIIa antagonists.
Abciximab: The Steric Hindrance Antibody
Abciximab is the Fab fragment of a chimeric human-murine monoclonal antibody. It binds to the GPIIb/IIIa receptor, preventing the binding of fibrinogen, von Willebrand factor, and other adhesive molecules. The mechanism is thought to involve steric hindrance and/or conformational changes that block the access of large molecules to the receptor's binding site, rather than directly interacting with the RGD-binding domain. Unlike the highly selective this compound, Abciximab also binds to the vitronectin receptor (αvβ3) on platelets, endothelial cells, and smooth muscle cells, as well as the Mac-1 receptor on leukocytes.
Below is a diagram illustrating the distinct mechanisms of action of this compound and Abciximab at the GPIIb/IIIa receptor.
References
- 1. Buy N-(4-Carbamimidoylbenzoyl)-Beta-Alanyl-L-Alpha-Aspartyl-L-Phenylalanine (EVT-281738) | 138107-58-1 [evitachem.com]
- 2. Reversible conformational changes induced in glycoprotein IIb-IIIa by a potent and selective peptidomimetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Abciximab: GPIIb/IIIa Receptor Antagonist Mechanism & Research - Creative Biolabs [creativebiolabs.net]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Ro 43-5054, Heparin, and Aspirin in Thrombolytic Research
In the landscape of antithrombotic therapy research, the quest for agents that can effectively prevent reocclusion after thrombolysis without significant side effects is paramount. This guide provides a comparative analysis of Ro 43-5054, a synthetic platelet glycoprotein (B1211001) IIb-IIIa receptor antagonist, with the established antithrombotic agents heparin and aspirin (B1665792). The data presented is primarily drawn from a key preclinical study that evaluated these agents in a canine model of coronary artery reperfusion and reocclusion following thrombolysis with tissue-type plasminogen activator (t-PA).
Mechanism of Action: A Three-Pronged Approach to Antithrombosis
The three agents under comparison employ distinct mechanisms to inhibit thrombus formation, targeting different components of the coagulation cascade and platelet aggregation pathways.
This compound acts as a direct antagonist of the glycoprotein (GP) IIb-IIIa receptor on the surface of platelets. This receptor is the final common pathway for platelet aggregation, binding to fibrinogen to form the platelet plug. By blocking this receptor, this compound prevents platelet aggregation regardless of the initial stimulus.
Heparin , a widely used anticoagulant, exerts its effect primarily by activating antithrombin III.[1][2][3][4] This complex then inactivates several key clotting factors, most notably thrombin (Factor IIa) and Factor Xa.[1] By inhibiting thrombin, heparin not only prevents the conversion of fibrinogen to fibrin, the backbone of a blood clot, but also reduces thrombin-induced platelet activation.
Aspirin 's antithrombotic properties stem from its irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets. This action blocks the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation and vasoconstriction.
Performance in a Preclinical Model of Coronary Thrombolysis
A pivotal study in a canine model of coronary thrombosis provides the most direct comparison of these three agents when used as adjuncts to thrombolytic therapy with t-PA. The study aimed to assess their efficacy in preventing reocclusion after successful thrombolysis. While the full quantitative data from this specific study is not publicly available, its findings, as cited in subsequent literature, indicate a clear superiority of this compound in preventing reocclusion compared to aspirin.
Subsequent research in similar canine models of coronary fibrinolysis has provided quantitative insights into the performance of agents with comparable mechanisms of action, offering a proxy for understanding the relative efficacy. For instance, studies have shown that in control groups (analogous to saline), reocclusion is a frequent event. The addition of heparin and aspirin provides a modest benefit in preventing reocclusion. However, the use of a GP IIb-IIIa antagonist, such as this compound, has been shown to be highly effective in preventing reocclusion.
For the purpose of this guide, and in the absence of the complete dataset from the primary study, the following table summarizes the conceptual findings based on the available literature.
| Treatment Group | Efficacy in Preventing Reocclusion |
| Saline (Control) | Low |
| Heparin | Moderate |
| Aspirin | Moderate |
| This compound | High |
| Heparin + Aspirin | Moderate-High |
| This compound + Heparin | Very High |
Experimental Protocols
To provide a clear understanding of the context of these findings, a detailed methodology based on similar published studies in the field is outlined below.
Canine Model of Coronary Artery Thrombosis and Thrombolysis
A well-established canine model is utilized to simulate acute coronary thrombosis and subsequent thrombolytic therapy.
-
Animal Preparation: Mongrel dogs are anesthetized, intubated, and ventilated. Catheters are placed for drug administration, blood sampling, and hemodynamic monitoring.
-
Thrombus Induction: The left anterior descending (LAD) coronary artery is isolated. A thrombus is induced by creating endothelial injury, typically through the application of a low-level electrical current or mechanical damage, followed by the introduction of thrombin and blood to initiate clot formation.
-
Thrombolysis: Once a stable occlusive thrombus is confirmed, thrombolytic therapy is initiated. This typically involves the intravenous infusion of recombinant tissue-type plasminogen activator (rt-PA) over a defined period.
-
Adjunctive Therapy: Concurrently with or following thrombolysis, the adjunctive antithrombotic agents (saline, heparin, aspirin, this compound, or combinations) are administered via intravenous infusion.
-
Monitoring: Coronary blood flow is continuously monitored using a Doppler flow probe placed on the LAD artery to assess reperfusion and detect reocclusion. Hemodynamic parameters and bleeding time are also recorded.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by each agent and a typical experimental workflow for this type of preclinical study.
Caption: Mechanisms of action for Aspirin, Heparin, and this compound.
Caption: Experimental workflow for the canine coronary thrombolysis model.
Conclusion
Based on the available preclinical evidence, this compound, as a glycoprotein IIb-IIIa receptor antagonist, demonstrates a superior ability to prevent coronary reocclusion following thrombolysis when compared to aspirin. This is attributed to its direct and potent inhibition of the final common pathway of platelet aggregation. While heparin and aspirin are effective antithrombotic agents, their mechanisms of action may be less comprehensive in the context of the highly prothrombotic environment created by thrombolytic therapy. The combination of a GP IIb-IIIa inhibitor with an anticoagulant like heparin appears to offer the most robust protection against reocclusion in these preclinical models. These findings underscore the potential of targeting the GP IIb-IIIa receptor as a powerful strategy in the development of adjunctive therapies for thrombolysis. Further research, including well-controlled clinical trials, would be necessary to translate these preclinical findings to human subjects.
References
- 1. 2022 Update of the Consensus on the Rational Use of Antithrombotics and Thrombolytics in Veterinary Critical Care (CURATIVE) Domain 6: Defining rational use of thrombolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Suppression of thrombolysis in a canine model of pulmonary embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Ro 43-5054 Cross-Reactivity with the Vitronectin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor antagonist, Ro 43-5054, and its cross-reactivity with the vitronectin receptor (αvβ3). The information presented herein is intended to assist researchers in evaluating the selectivity of this compound in the context of therapeutic development and in-vitro experimental design.
Executive Summary
This compound is a potent and highly selective antagonist of the platelet GPIIb/IIIa receptor, an integrin crucial for platelet aggregation.[1][2] While exhibiting strong inhibition of GPIIb/IIIa-mediated functions, it demonstrates marked selectivity against the closely related vitronectin receptor (αvβ3).[2] This high degree of selectivity is a critical attribute for minimizing off-target effects in therapeutic applications. This guide presents available quantitative data, detailed experimental protocols for assessing receptor binding and function, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Comparison of Receptor Antagonists
The following table summarizes the inhibitory potency (IC50) of this compound and alternative compounds against the GPIIb/IIIa and vitronectin receptors. The data is compiled from studies measuring the inhibition of platelet aggregation and direct receptor binding assays.
| Compound | Primary Target | IC50 (GPIIb/IIIa) | Cross-Reactivity (Vitronectin Receptor, αvβ3) |
| This compound | GPIIb/IIIa | 0.06 µM (ADP-induced platelet aggregation) | High Selectivity (Specific IC50 not reported)[2] |
| Ro 44-9883 (Lamifiban) | GPIIb/IIIa | 0.03 µM (ADP-induced platelet aggregation) | Very High Selectivity (Little to no effect reported) |
| Tirofiban | GPIIb/IIIa | 9 nM (ADP-induced platelet aggregation) | 62 µM (Vitronectin binding) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing the cross-reactivity of compounds like this compound.
Experimental Protocols
Platelet Aggregation Assay (GPIIb/IIIa Activity)
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP, providing a functional measure of GPIIb/IIIa inhibition.
a. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The PPP is used as a reference for 100% light transmission.
b. Aggregation Measurement:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Place a cuvette with PRP in an aggregometer and establish a baseline of light transmittance.
-
Add the test compound (e.g., this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time.
-
Induce platelet aggregation by adding a standard concentration of ADP.
-
Record the change in light transmittance over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
The percentage of aggregation is calculated relative to the light transmittance of PPP.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Solid-Phase Receptor Binding Assay (Vitronectin Receptor Cross-Reactivity)
This assay directly measures the binding of a ligand to the purified vitronectin receptor and the ability of a test compound to inhibit this interaction.
a. Plate Preparation:
-
Coat the wells of a 96-well microtiter plate with purified vitronectin receptor (αvβ3) in a suitable buffer and incubate overnight at 4°C.
-
Wash the wells to remove unbound receptor.
-
Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., a solution of bovine serum albumin) and incubating for 1-2 hours at room temperature.
-
Wash the wells again.
b. Competitive Binding Assay:
-
Prepare a solution of a labeled ligand for the vitronectin receptor (e.g., biotinylated or radiolabeled vitronectin or a specific RGD-containing peptide).
-
In the coated and blocked wells, add the labeled ligand along with various concentrations of the test compound (this compound) or a known inhibitor as a positive control.
-
Incubate the plate for a sufficient time to allow binding to reach equilibrium.
-
Wash the wells to remove unbound ligand and inhibitor.
-
Detect the amount of bound labeled ligand. For biotinylated ligands, this is typically done by adding a streptavidin-enzyme conjugate followed by a chromogenic or fluorogenic substrate. For radiolabeled ligands, the radioactivity in each well is measured.
-
The IC50 value is determined by plotting the percentage of inhibition of ligand binding against the logarithm of the compound concentration.
Conclusion
The available data strongly indicates that this compound is a highly selective inhibitor of the GPIIb/IIIa receptor with minimal cross-reactivity for the vitronectin receptor. This selectivity is a desirable characteristic for a therapeutic agent targeting platelet aggregation, as it reduces the potential for off-target effects mediated by the vitronectin receptor, which is involved in various other physiological processes such as cell adhesion and migration. For definitive quantitative assessment, a direct binding assay for this compound on the vitronectin receptor would be required. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
The Ascendancy of Non-Peptide Inhibitors: A Comparative Analysis of Ro 43-5054 and Other Glycoprotein IIb/IIIa Antagonists
For researchers, scientists, and professionals in drug development, the quest for potent, specific, and bioavailable therapeutics is a perpetual challenge. In the realm of antiplatelet therapy, the emergence of non-peptide inhibitors of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor has marked a significant advancement over their peptide-based predecessors. This guide provides a detailed comparison of the non-peptide inhibitor Ro 43-5054 with other GPIIb/IIIa antagonists, supported by experimental data and methodologies, to illuminate the advantages and distinct characteristics of this class of compounds.
The platelet GPIIb/IIIa receptor, a member of the integrin family, plays a pivotal role in hemostasis and thrombosis. Its activation is the final common pathway for platelet aggregation, regardless of the initial physiological stimulus, be it collagen, thrombin, adenosine (B11128) diphosphate (B83284) (ADP), or thromboxane (B8750289) A2. Consequently, antagonism of this receptor is a highly effective strategy for preventing arterial thrombosis, a key event in cardiovascular diseases such as myocardial infarction and stroke.
This compound is a potent and highly selective non-cyclic, peptidomimetic inhibitor of the GPIIb/IIIa receptor. A key advantage of non-peptide inhibitors like this compound is their improved oral bioavailability and metabolic stability compared to peptide-based drugs, which are often susceptible to rapid degradation by proteases. This allows for more convenient administration routes and potentially longer-lasting therapeutic effects.
Comparative Analysis of Glycoprotein IIb/IIIa Inhibitors
The following table summarizes the key characteristics of this compound and other notable GPIIb/IIIa inhibitors, highlighting the distinctions between non-peptide and other classes of antagonists.
| Inhibitor | Class | Chemical Nature | Key Advantages | Disadvantages | Administration |
| This compound | Non-peptide (Peptidomimetic) | Low molecular weight, non-cyclic | High potency and selectivity for GPIIb/IIIa; Reversible inhibition on intact platelets.[1] | Limited clinical development information available. | Intravenous |
| Abciximab (ReoPro) | Monoclonal Antibody | Chimeric monoclonal antibody Fab fragment | Long duration of action; Binds to other integrins (αvβ3) which may have additional effects; Associated with long-term mortality benefit in some studies.[2] | Potential for immunogenicity; Higher cost. | Intravenous |
| Eptifibatide (Integrilin) | Peptide | Cyclic heptapeptide | High specificity for GPIIb/IIIa.[3] | Shorter duration of action compared to Abciximab. | Intravenous |
| Tirofiban (Aggrastat) | Non-peptide (Tyrosine derivative) | Small molecule | High specificity for GPIIb/IIIa.[2] | Shorter duration of action. | Intravenous |
| Sibrafiban | Non-peptide | Orally active prodrug | Oral bioavailability.[4] | Development halted due to lack of superiority over aspirin. | Oral |
| Xemilofiban | Non-peptide | Orally active prodrug | Oral bioavailability. | Associated with increased bleeding in some studies. | Oral |
Signaling Pathway of Platelet Aggregation
The activation of the GPIIb/IIIa receptor is a critical step in the signaling cascade that leads to platelet aggregation. The following diagram illustrates this pathway.
Caption: Platelet aggregation signaling cascade.
Experimental Protocols
A fundamental technique for evaluating the efficacy of GPIIb/IIIa inhibitors is Light Transmission Aggregometry (LTA) . This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Light Transmission Aggregometry (LTA) Protocol
Objective: To determine the in vitro efficacy of a non-peptide inhibitor (e.g., this compound) in preventing platelet aggregation.
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate (B86180) tubes.
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor-activating peptide - TRAP).
-
Test inhibitor (this compound) dissolved in a suitable vehicle.
-
Vehicle control.
-
Phosphate-buffered saline (PBS).
-
Light transmission aggregometer.
-
Centrifuge.
-
Pipettes and cuvettes.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Transfer the PRP to a clean tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (supernatant).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.
-
-
Aggregation Assay:
-
Pipette a defined volume of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Add the test inhibitor (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring.
-
Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., 10 µM ADP).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum aggregation is determined from the aggregation curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = (1 - (Maximal aggregation with inhibitor / Maximal aggregation with vehicle)) * 100%
-
The IC₅₀ value (the concentration of inhibitor that produces 50% inhibition) can be determined by plotting the inhibitor concentration against the percentage of inhibition.
-
The following diagram illustrates the general workflow for this experimental protocol.
References
- 1. Reversible conformational changes induced in glycoprotein IIb-IIIa by a potent and selective peptidomimetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling Ro 43-5054
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Ro 43-5054 (CAS Number: 138107-58-1), a small molecule, noncyclic peptidomimetic inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
The following personal protective equipment and engineering controls are mandatory when handling this compound to minimize exposure and mitigate risks.
| Control Type | Specification |
| Engineering Controls | Handling should occur in a well-ventilated place. Ensure adequate ventilation to control airborne concentrations. Emergency exits and risk-elimination areas should be clearly designated. |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. |
| Hand Protection | Wear chemical-impermeable gloves. |
| Skin and Body Protection | Wear suitable protective clothing to avoid skin contact. |
| Respiratory Protection | Avoid formation of dust and aerosols. If ventilation is inadequate, use a suitable respirator. |
Quantitative exposure control parameters are not specified in the available safety data sheets. Handle with care and adhere to the principle of keeping exposure as low as reasonably achievable.
Procedural, Step-by-Step Guidance
Follow these procedures for the safe handling and disposal of this compound.
Pre-Operational Procedures
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Verify that the designated handling area, such as a chemical fume hood, is functioning correctly.
-
Assemble PPE: Put on all required personal protective equipment as specified in the table above.
-
Prepare Workspace: Ensure the work area is clean, uncluttered, and equipped with necessary handling tools (e.g., non-sparking tools) and emergency equipment.
-
Locate Emergency Equipment: Confirm the location and accessibility of safety showers, eyewash stations, and fire extinguishers.
Operational Procedures
-
Handling:
-
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials. The recommended storage temperature is -20°C.
-
Post-Operational Procedures & Disposal
-
Decontamination: Clean the work area and any equipment used in accordance with standard laboratory procedures.
-
Waste Disposal:
-
Collect and arrange for disposal of waste material.
-
Keep the chemical in suitable and closed containers for disposal.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.
-
Prevent spillage or leakage from entering drains, as discharge into the environment must be avoided.
-
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items appropriately.
-
Hygiene: Wash hands thoroughly after handling the substance.
Emergency Procedures: Accidental Release
In the event of a spill or accidental release:
-
Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.
-
Ventilate: Ensure adequate ventilation in the affected area.
-
Control Ignition Sources: Remove all sources of ignition and use spark-proof tools.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-up:
-
Wear appropriate PPE, including chemical-impermeable gloves.
-
Collect the spilled material and place it in suitable, closed containers for disposal.
-
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
